molecular formula C9H6FNO B142349 5-(4-Fluorophenyl)-1,3-oxazole CAS No. 128101-19-9

5-(4-Fluorophenyl)-1,3-oxazole

Cat. No.: B142349
CAS No.: 128101-19-9
M. Wt: 163.15 g/mol
InChI Key: OISYVFVUDOSQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISYVFVUDOSQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372092
Record name 5-(4-fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128101-19-9
Record name 5-(4-fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 5-(4-Fluorophenyl)-1,3-oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole and fluorophenyl motifs in bioactive molecules and functional materials. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of such novel compounds. This technical guide provides a summary of the expected spectroscopic data for 5-phenyl-1,3-oxazole as a proxy, along with detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data (Representative Data for 5-Phenyl-1,3-oxazole)

The following tables summarize the key spectroscopic data for 5-phenyl-1,3-oxazole. These values serve as an estimation for what would be expected for this compound, with the understanding that the fluorine substituent will induce predictable changes in the spectra, particularly in the NMR and IR data.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.96s1HH2 (oxazole ring)
7.78 - 7.71m2HAr-H (ortho)
7.54 - 7.41m3HAr-H (meta, para)
7.44s1HH4 (oxazole ring)
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
152.0C5 (oxazole ring)
150.3C2 (oxazole ring)
138.1Ar-C (ipso)
128.3Ar-C
127.5Ar-C
125.0Ar-C
122.3C4 (oxazole ring)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3103MediumC-H stretch (aromatic/heteroaromatic)
1537, 1498, 1326StrongC=N, C=C ring stretching
1257MediumC-H in-plane deformation
1143, 1080MediumRing breathing
1045MediumC-O-C stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)
117-[M-CO]⁺
90-[M-CO-HCN]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is between 4-5 cm.

  • Referencing: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration, although residual solvent signals can also be used for referencing.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and high resolution.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [4]

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[4]

  • Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum (of the clean salt plate, if necessary).

    • Acquire the sample spectrum.

    • The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[5]

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[6]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[5]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Prep IR IR Spectroscopy Synthesis->IR Sample Prep MS Mass Spectrometry Synthesis->MS Sample Prep Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow of Spectroscopic Analysis.

References

Analysis of a 5-(4-Fluorophenyl)-1,3-oxazole Containing Compound Reveals Key Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive crystallographic analysis of 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole provides valuable data for researchers and drug development professionals, showcasing the structural nuances of a molecule containing the 5-(4-fluorophenyl)-1,3-oxazole moiety. While a crystal structure for the specific parent compound this compound is not publicly available, this detailed examination of a more complex derivative offers a significant reference point for understanding its potential solid-state behavior and intermolecular interactions.

The title compound, C24H15FN2O2, crystallizes in a monoclinic system, which provides a foundational understanding of its molecular packing and symmetry.[1][2] The analysis reveals a molecule with distinct spatial arrangements of its constituent rings, influencing its overall conformation and how it interacts with neighboring molecules in the crystal lattice.

Crystallographic Data and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction, providing precise measurements of the unit cell and the arrangement of atoms within it. Data was collected at 295 K using Mo Kα radiation.[1][2]

Parameter Value Reference
Empirical Formula C24H15FN2O2[1][2]
Formula Weight 382.38[1][2]
Crystal System Monoclinic[1][2]
Space Group P21/c[1]
a (Å) 9.3158 (3)[1][2]
b (Å) 10.8176 (3)[1][2]
c (Å) 18.9449 (5)[1][2]
β (°) 100.571 (3)[1][2]
Volume (ų) 1876.76 (9)[1][2]
Z 4[1][2]
Temperature (K) 295[1][2]
Radiation Mo Kα (λ = 0.71073 Å)[1]
R-factor 0.048[1]
wR-factor 0.120[1]

Table 1: Crystal Data and Structure Refinement for 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole.

Molecular Geometry and Intermolecular Interactions

The molecule's conformation is characterized by the dihedral angles between its various ring systems. The central benzene ring forms dihedral angles of 10.7 (6)° and 64.1 (5)° with the two oxazole rings.[1][2] The oxazole rings, in turn, have dihedral angles of 2.0 (3)° and 24.3 (2)° with their respective pendant phenyl and fluorophenyl rings.[1][2] A notable feature is the disorder of the fluorine atom over two sites.[1][2]

In the crystal, the molecules are connected through a network of C—H···F interactions and weak π–π stacking, which are crucial in dictating the supramolecular architecture.[1][2]

cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis 2-(5-phenyloxazol-2-yl)benzoic_acid 2-(5-phenyloxazol-2-yl)benzoic acid thionyl_chloride Thionyl Chloride 2-(5-phenyloxazol-2-yl)benzoic_acid->thionyl_chloride Reaction acid_chloride Acid Chloride Intermediate thionyl_chloride->acid_chloride condensation Condensation acid_chloride->condensation 4-F-aminoacetophenone 4-F-ω-aminoacetophenone hydrochloride 4-F-aminoacetophenone->condensation cyclization Cyclization condensation->cyclization final_product 5-(4-Fluorophenyl)-2-[2-(5-phenyl- 1,3-oxazol-2-yl)phenyl]-1,3-oxazole cyclization->final_product crystallization Crystallization (from hexane) final_product->crystallization xray_diffraction Single-Crystal X-ray Diffraction crystallization->xray_diffraction data_collection Data Collection xray_diffraction->data_collection structure_solution Structure Solution (SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental Workflow for Synthesis and Crystal Structure Analysis.

Experimental Protocols

Synthesis of 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

The synthesis of the title compound was achieved through a multi-step process.[2] Initially, 2-(5-phenyl-oxazol-2-yl)benzoic acid was reacted with thionyl chloride to form the corresponding acid chloride.[2] This intermediate was then reacted with 4-F-ω-aminoacetophenone hydrochloride in a condensation reaction.[2] The resulting product was treated with concentrated sulfuric acid to induce cyclization, yielding the final compound.[2] The solid product was purified and crystals suitable for X-ray diffraction were obtained by crystallization from hexane.[2]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a diffractometer. The data collection was performed on an Oxford Diffraction Gemini R Ultra Ruby CCD instrument.[2] The structure was solved using the SHELXS97 program and refined with SHELXL97.[2]

Key Molecular Conformations and Intermolecular Interactions.

References

Technical Guide: Solubility of 5-(4-Fluorophenyl)-1,3-oxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a current limitation in accessing external search tools, this guide is based on general chemical principles and data for structurally similar compounds. Specific quantitative solubility data and detailed experimental protocols for 5-(4-fluorophenyl)-1,3-oxazole were not directly retrievable. This document serves as a foundational guide and should be supplemented with experimental verification for precise applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its fluorinated phenyl group and oxazole core contribute to its unique physicochemical properties, influencing its biological activity and formulation characteristics. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development.

This technical guide provides an in-depth overview of the expected solubility profile of this compound, outlines general experimental methodologies for its determination, and presents a logical workflow for solubility screening.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar oxazole ring and a largely non-polar fluorophenyl group, suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolModerateThe oxazole nitrogen can act as a hydrogen bond acceptor, while the polar C-F bond can interact with the hydroxyl group of alcohols.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHighThese solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the polar regions of the molecule.
Ketones AcetoneModerate to HighAcetone's polarity and ability to act as a hydrogen bond acceptor facilitate dissolution.
Esters Ethyl AcetateModerateEthyl acetate has moderate polarity and can engage in dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than esters and ketones, offering weaker interactions.
Hydrocarbons Hexane, TolueneLowThe non-polar nature of these solvents makes them poor solvents for the relatively polar this compound.

Experimental Protocol for Solubility Determination (General Method)

A standard method for determining the equilibrium solubility of a crystalline compound is the shake-flask method .

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Reporting:

    • Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: General workflow for the shake-flask solubility determination method.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the desired outcome. The following diagram illustrates the logical considerations for solvent selection.

G Solvent Selection Logic A Application Goal B Recrystallization/ Purification A->B C Reaction Medium A->C D Formulation/ Stock Solution A->D E High solubility for solute, low for impurities B->E F Solute is soluble, reagents are compatible C->F G High solubility, biocompatible, stable D->G

Caption: Decision tree for selecting an appropriate solvent based on the intended application.

Conclusion

Potential Therapeutic Targets of 5-(4-Fluorophenyl)-1,3-oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the therapeutic potential of 5-(4-Fluorophenyl)-1,3-oxazole and its analogs, consolidating current research on their anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of the key molecular targets, summarizes quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Areas and Molecular Targets

Derivatives of this compound have demonstrated significant potential across three primary therapeutic areas: oncology, inflammation, and neurodegenerative diseases. The core of its therapeutic promise lies in its ability to interact with key biological macromolecules, thereby modulating their function.

  • Anticancer Activity: A significant body of research points to the potent anti-proliferative effects of oxazole derivatives against various cancer cell lines. The primary mechanism identified is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • Anti-inflammatory Effects: The anti-inflammatory properties of this class of compounds are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2) . By selectively inhibiting COX-2, these molecules can reduce the production of prostaglandins, which are key mediators of inflammation and pain. This targeted approach offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

  • Neuroprotective Potential: Emerging evidence suggests a neuroprotective role for oxazole derivatives, particularly through the inhibition of monoamine oxidase-B (MAO-B) .[3][4] MAO-B is a key enzyme in the catabolism of dopamine. Its inhibition can increase dopaminergic neurotransmission, which is beneficial in neurodegenerative conditions like Parkinson's disease. Furthermore, inhibiting MAO-B reduces the production of reactive oxygen species, thereby conferring a neuroprotective effect by mitigating oxidative stress.[5]

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of this compound derivatives and related structures against their respective targets.

Table 1: Anticancer Activity of Oxazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateVarious (NCI-60)MTT Assay5.37 (average GI50)[2][6]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7Not Specified49.6[7]
2-(4-fluorophenyl)-5-(toluene-4-sulfonyl)-1,3-oxazole-4-carbonitrileSF-539 (Glioblastoma)Not Specified2.44
1,3-Oxazol-4-yltriphenylphosphonium salts (various)Various (NCI-60)MTT Assay0.3 - 1.1 (average GI50)[8]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)Not SpecifiedGrowth Percent of 15.43[1]

Table 2: Anti-inflammatory Activity of Oxazole Derivatives

Compound/DerivativeAssayTargetIC50 (µM)Reference
2,5-disubstituted 1,3,4-oxadiazole derivativeDPPH radical scavengingAntioxidant activity23.07[9]
2,5-disubstituted 1,3,4-oxadiazole derivativeNitric oxide scavengingAntioxidant activity88.04[9]
Flurbiprofen-based oxadiazole derivativesCarrageenan-induced paw edemaCOX-2 (putative)88.33% inhibition (in vivo)

Table 3: Neuroprotective Activity of Oxazole Derivatives

Compound/DerivativeTargetAssayIC50 (µM)Reference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-BNot Specified0.036[3]
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivativeMAO-BNot Specified0.062[4]
Pyrrole-based MAO-B inhibitor (EM-DC-19)MAO-BNot Specified0.299[10]
Pyrrole-based MAO-B inhibitor (EM-DC-27)MAO-BNot Specified0.344[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Synthesis of this compound

A general and widely applicable method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen reaction.[11]

Protocol:

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

  • Base Addition: Add a base such as potassium carbonate (K2CO3) (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Mixing_in_Solvent Mixing in Methanol/DME 4-Fluorobenzaldehyde->Mixing_in_Solvent TosMIC TosMIC TosMIC->Mixing_in_Solvent Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mixing_in_Solvent Stirring Stirring at RT/Reflux (2-24h) Mixing_in_Solvent->Stirring Quenching Quenching with Water Stirring->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Compound (various concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow Animal_Acclimatization Acclimatize Rats/Mice Compound_Administration Administer Test Compound or Vehicle Animal_Acclimatization->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

Workflow for the carrageenan-induced paw edema assay.
Neuroprotective Activity: MAO-B Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound against the MAO-B enzyme.[12]

Protocol:

  • Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.4), a solution of recombinant human MAO-B enzyme, a stock solution of the test compound in DMSO, and a solution of the substrate kynuramine.[12]

  • Assay Setup: In a 96-well plate, add the buffer, the MAO-B enzyme solution, and the test compound at various concentrations. Include a positive control (e.g., selegiline) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the kynuramine substrate to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~310 nm, emission ~400 nm) over time. The product of the reaction, 4-hydroxyquinoline, is fluorescent.[12]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.

MAOB_Assay_Workflow Reagent_Preparation Prepare Buffer, Enzyme, Compound, Substrate Assay_Setup Set up 96-well plate (Enzyme, Compound) Reagent_Preparation->Assay_Setup Pre_incubation Pre-incubate at 37°C (15 min) Assay_Setup->Pre_incubation Reaction_Initiation Add Kynuramine (Substrate) Pre_incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence (Ex: 310 nm, Em: 400 nm) Reaction_Initiation->Fluorescence_Measurement Data_Analysis Calculate IC50 Fluorescence_Measurement->Data_Analysis Tubulin_Inhibition_Pathway Oxazole_Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Oxazole_Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Oxazole_Derivative->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2 COX-2 Enzyme COX2_Induction->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Oxazole_Derivative This compound Derivative Oxazole_Derivative->COX2 Inhibits MAOB_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Neurodegeneration Dopaminergic Neurodegeneration H2O2->Neurodegeneration Oxazole_Derivative This compound Derivative Oxazole_Derivative->MAOB Inhibits Increased_Dopamine Increased Synaptic Dopamine Oxazole_Derivative->Increased_Dopamine

References

In Silico Modeling of 5-(4-Fluorophenyl)-1,3-oxazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-(4-fluorophenyl)-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. In silico modeling plays a pivotal role in elucidating the molecular interactions of this scaffold with various biological targets, thereby accelerating the drug discovery process. This technical guide provides a comprehensive overview of the computational methodologies used to model the interactions of this compound and its derivatives. It includes a summary of quantitative data from docking studies, detailed protocols for key in silico experiments, and visual representations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of small molecule inhibitors.

Introduction

The 1,3-oxazole ring system, particularly when substituted with a 4-fluorophenyl group at the 5-position, is a key pharmacophore found in a variety of biologically active compounds. This structural motif has been extensively investigated for its anticancer properties, with a primary focus on the inhibition of key signaling proteins. Computational approaches, such as molecular docking and molecular dynamics simulations, are indispensable tools for understanding the binding modes, affinities, and dynamic behavior of these compounds at the atomic level. This guide will focus on the in silico modeling of this compound interactions with a particular emphasis on its role as an inhibitor of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Data Presentation

The following tables summarize the in silico binding affinities of this compound derivatives against various cancer-related protein targets. The data has been compiled from multiple studies to provide a comparative overview of their potential inhibitory activity. Lower binding energy scores typically indicate a higher predicted affinity of the ligand for the target protein.

Table 1: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives against EGFR and VEGFR-2

Compound IDTargetDocking Score (Binding Energy, kJ/mol)
Derivative 7g VEGFR-2-46.32[1][2]
EGFR-31.01[1][2]
Derivative 7j VEGFR-2-48.89[1][2]
EGFR-33.23[1]
Derivative 7l VEGFR-2-45.01[1][2]
Derivative 7i EGFR-34.19[1]

Note: The data presented is for 1,3,4-oxadiazole derivatives, which are structurally related to 1,3-oxazoles and provide insights into the potential interactions of the 5-(4-fluorophenyl) moiety.

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of 1,3,4-Oxadiazole Derivatives

Compound IDEGFR IC50 (µM)
Compound 4b 0.017 (for EGFRL858R/T790M)[3]
Erlotinib (Reference) 0.733 (for EGFRL858R/T790M)[3]

Experimental and Computational Protocols

Molecular Docking Protocol for EGFR

This protocol outlines a general workflow for performing molecular docking of this compound derivatives against the EGFR tyrosine kinase domain using AutoDock.

3.1.1. Preparation of the Receptor (EGFR)

  • Obtain the Protein Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is in complex with the inhibitor erlotinib.

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Chimera, PyMOL).

    • Remove all water molecules and any co-crystallized ligands and ions.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to all atoms of the protein.

    • Save the prepared protein in the PDBQT file format.

3.1.2. Preparation of the Ligand (this compound derivative)

  • Draw the Ligand Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure of the this compound derivative.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D structure using a program like Open Babel or a molecular builder within a modeling suite. Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Prepare the Ligand for Docking:

    • Load the optimized 3D structure of the ligand into AutoDockTools.

    • Assign Gasteiger partial charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

3.1.3. Grid Box Generation

  • Define the Binding Site: The binding site is typically defined around the position of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: In AutoGrid, set the grid box dimensions to encompass the entire binding pocket. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Generate Grid Maps: Run AutoGrid to generate the grid parameter file (.gpf) and the corresponding grid map files for each atom type in the ligand.

3.1.4. Docking Simulation

  • Configure Docking Parameters: In AutoDock, set the docking parameters. The Lamarckian genetic algorithm (LGA) is commonly used. Set the number of GA runs (e.g., 100) and the population size (e.g., 150).

  • Run AutoDock: Execute the docking simulation. AutoDock will generate a docking log file (.dlg) containing the results, including the binding energies and docked conformations of the ligand.

3.1.5. Analysis of Results

  • Examine Binding Energies: Analyze the docking log file to identify the docked conformations with the lowest binding energies.

  • Visualize Interactions: Use a molecular visualization tool to view the docked poses of the ligand within the EGFR binding site. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

Molecular Dynamics Simulation Protocol

This protocol provides a general workflow for conducting a molecular dynamics (MD) simulation of a protein-ligand complex, such as EGFR with a docked this compound derivative, using GROMACS.

3.2.1. System Preparation

  • Prepare the Protein-Ligand Complex: Start with the best-docked pose of the this compound derivative in the EGFR binding site obtained from the molecular docking study.

  • Generate Ligand Topology: Use a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools to generate the topology and parameter files for the ligand that are compatible with the chosen force field (e.g., CHARMM36 or AMBER).

  • Choose a Force Field: Select a suitable force field for the protein (e.g., AMBER99SB-ILDN, CHARMM36m).

  • Solvate the System: Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

  • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M).

3.2.2. Simulation Steps

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

  • NVT Equilibration (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • NPT Equilibration (Constant Pressure and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). The position restraints on the protein and ligand are gradually released.

  • Production MD Run: Once the system is well-equilibrated (as judged by the convergence of temperature, pressure, and density), run the production MD simulation for the desired length of time (e.g., 100 ns or longer).

3.2.3. Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Interaction Analysis: Analyze the hydrogen bonds, salt bridges, and hydrophobic contacts between the protein and the ligand throughout the simulation.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways that are often targeted by inhibitors of receptor tyrosine kinases.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Inhibitor Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway Ligand (VEGF) Ligand (VEGF) VEGFR2 VEGFR2 Ligand (VEGF)->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Vascular Permeability Vascular Permeability Akt->Vascular Permeability Inhibitor Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in silico experiments described in this guide.

Molecular_Docking_Workflow Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Generation Grid Box Generation Grid Box Generation->Docking Simulation Analysis of Results Analysis of Results Docking Simulation->Analysis of Results Binding Energy Calculation Binding Energy Calculation Analysis of Results->Binding Energy Calculation Interaction Visualization Interaction Visualization Analysis of Results->Interaction Visualization

Caption: Molecular Docking Workflow.

MD_Simulation_Workflow Energy Minimization Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Run Production MD Run NPT Equilibration->Production MD Run Trajectory Analysis Trajectory Analysis Production MD Run->Trajectory Analysis RMSD/RMSF Calculation RMSD/RMSF Calculation Trajectory Analysis->RMSD/RMSF Calculation Binding Free Energy Binding Free Energy Trajectory Analysis->Binding Free Energy

Caption: Molecular Dynamics Simulation Workflow.

Conclusion

In silico modeling provides a powerful and efficient framework for investigating the interactions of this compound derivatives with their biological targets. Through techniques like molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding affinities, modes of interaction, and dynamic stability of these potential drug candidates. The protocols and workflows outlined in this guide offer a foundational understanding for scientists and researchers to design and execute their own computational studies. The continued application of these in silico methods will undoubtedly facilitate the rational design and optimization of novel this compound-based therapeutics.

References

The Ascendance of 5-Aryl-1,3-Oxazoles: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,3-oxazole moiety, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide spectrum of biological receptors and enzymes.[2] Among its many derivatives, 5-aryl-1,3-oxazoles have emerged as a particularly privileged scaffold, demonstrating a remarkable breadth of pharmacological activities. These compounds are integral to the development of new therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic therapies.[3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of 5-aryl-1,3-oxazole compounds, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and biological pathways for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The construction of the 5-aryl-1,3-oxazole core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and modern palladium-catalyzed cross-coupling reactions.

Van Leusen Oxazole Synthesis

One of the most versatile and widely employed methods for synthesizing 5-substituted oxazoles is the Van Leusen reaction.[5] This reaction typically involves the base-mediated condensation of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC).[2] The process proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon.[5] The reaction forms an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the final aromatic 5-aryl-1,3-oxazole.[3] Microwave-assisted versions of this reaction have been developed to improve efficiency and reaction times.[2]

Robinson-Gabriel Synthesis

A classic and robust method, the Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone.[6][7] A cyclodehydrating agent, such as sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride, is required to catalyze the reaction.[6][8] This pathway is particularly useful for creating 2,5-disubstituted oxazoles. The requisite 2-acylamino-ketone precursors can be readily synthesized via methods like the Dakin-West reaction.[6]

Palladium-Catalyzed Direct Arylation

Modern synthetic chemistry has introduced highly efficient palladium-catalyzed direct C-H arylation methods for oxazole synthesis. These reactions offer a powerful way to form the C-aryl bond with high regioselectivity.[9] By carefully selecting task-specific phosphine ligands, solvents, and bases, it is possible to selectively arylate the oxazole ring at either the C-2 or C-5 position using a variety of aryl halides (bromides, chlorides) and triflates.[10][11] C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar environments.[10]

Synthesis_Workflows cluster_vanleusen Van Leusen Synthesis cluster_robinson Robinson-Gabriel Synthesis cluster_pd Pd-Catalyzed Direct Arylation A1 Aryl Aldehyde A_out 5-Aryl-1,3-Oxazole A1->A_out Condensation A2 TosMIC A2->A_out A3 Base (e.g., K2CO3) A3->A_out B1 2-Acylamino-ketone B_out Substituted Oxazole B1->B_out Intramolecular Cyclodehydration B2 Dehydrating Agent (e.g., H2SO4) B2->B_out C1 Oxazole C_out C5- or C2-Aryl Oxazole C1->C_out C-H Activation C2 Aryl Halide / Triflate C2->C_out C3 Pd Catalyst & Ligand C3->C_out

Core Synthetic Strategies for 5-Aryl-1,3-Oxazoles.

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of a 5-aryl-1,3-oxazole derivative via the Van Leusen reaction.

General Procedure for Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 equiv), TosMIC (1.1 equiv), and anhydrous methanol.

  • Begin stirring the solution at room temperature.

  • Add anhydrous potassium carbonate (2.0 equiv) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[12]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent system typically a mixture of hexanes and ethyl acetate) to afford the pure 5-aryl-1,3-oxazole.[12]

Biological Activities and Signaling Pathways

5-Aryl-1,3-oxazole derivatives exhibit a wide array of biological activities, with anticancer properties being among the most extensively studied.[13][14] These compounds have shown potent activity against numerous cancer cell lines, including those of the lung, colon, breast, and central nervous system.[15][16]

The mechanism of action for their anticancer effects often involves the induction of apoptosis (programmed cell death).[13] One key pathway involves the inhibition of tubulin polymerization.[15] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division and maintaining cell structure. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers the apoptotic cascade.[13][17] Other reported mechanisms include the inhibition of protein kinases, STAT3, and DNA topoisomerases.[15][18]

Apoptosis_Pathway A 5-Aryl-1,3-Oxazole Compound B Tubulin Polymerization A->B Inhibition C Microtubule Disruption B->C D Cell Cycle Arrest (G2/M Phase) C->D E Activation of Caspase Cascade D->E F Apoptosis (Programmed Cell Death) E->F

Apoptosis Induction via Tubulin Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 5-aryl-1,3-oxazole compounds, including synthetic yields and biological activity metrics.

Table 1: Synthetic Yields of 5-Aryl-1,3-Oxazoles
Synthesis MethodReactantsProductYield (%)Reference
Van LeusenBenzaldehyde, α-Benzyl-TosMIC4-Benzyl-5-phenyloxazole85%[12]
Van LeusenBenzaldehyde, Methyl-TosMIC4-Methyl-5-phenyloxazole78%[12]
Van Leusen4-Chlorobenzaldehyde, Benzyl-TosMIC4-Benzyl-5-(4-chlorophenyl)oxazole75%[12]
Modified CyclizationPhenacyl azide, Phenyl isothiocyanate2-(Phenylamino)-5-phenyl-1,3-oxazole94%[4]
Ugi/Robinson-GabrielArylglyoxal, Isocyanide, etc.2,4,5-Trisubstituted Oxazole72%[19]
Pd-Catalyzed C-5 ArylationOxazole, 4-Bromoanisole5-(4-Methoxyphenyl)oxazole85%[10]
Table 2: Anticancer Activity of Selected 1,3-Oxazole Derivatives
Compound ID / DescriptionCancer Cell LineActivity MetricValueReference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate60-cell line panelAverage GI₅₀5.37 µM[20]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideCNS Cancer (SNB-75)Growth Inhibition56.41% at 10µM[16]
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideNon-Small Cell Lung (HOP-92)Growth Inhibition71.91% at 10µM[16]
5-Sulfinyl-4-arylsulfonyl-1,3-oxazole derivative60-cell line panelHigh SensitivityLead Compound[21]
Synthesized 1,3-oxazole derivativeHep-2IC₅₀60.2 µM[17]
Triphenyl(1,3-oxazol-4-yl)phosphonium salt (Compound 9) Melanoma (SK-MEL-5)LC₅₀~4 µM[22]

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibitory effect; LC₅₀: Concentration for 50% lethal effect.

Conclusion

5-Aryl-1,3-oxazole compounds represent a highly valuable and versatile class of heterocyclic molecules in drug discovery. The development of robust and varied synthetic methodologies, from classic condensation reactions to modern catalytic C-H functionalization, has made a vast chemical space accessible for exploration. The consistent discovery of potent biological activities, particularly as anticancer agents that induce apoptosis through mechanisms like tubulin inhibition, underscores their therapeutic potential. Future research will likely focus on refining synthetic routes to enhance efficiency and sustainability, expanding the structure-activity relationship studies to improve potency and selectivity, and further elucidating the complex biological mechanisms through which these promising compounds exert their effects.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole via Robinson-Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the Robinson-Gabriel reaction, a classic and effective method for the formation of oxazoles from α-acylamino ketones.[1][2] This protocol outlines a two-step process commencing with the N-acylation of 2-amino-1-(4-fluorophenyl)ethanone to yield the intermediate N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide, followed by an acid-catalyzed cyclodehydration to furnish the desired oxazole. This application note includes detailed experimental procedures, a summary of quantitative data, and visual representations of the workflow and reaction mechanism to ensure reproducibility and clarity for researchers in organic synthesis and drug discovery.

Introduction

Oxazole scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents.[1] The Robinson-Gabriel synthesis, first reported in the early 20th century, remains a cornerstone for the construction of the oxazole ring system. The core of this reaction is the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone, typically promoted by a strong acid.[2][3] A variety of dehydrating agents can be employed, including concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[1] This protocol details a robust procedure for the preparation of this compound, a potentially valuable building block for the synthesis of novel therapeutic agents.

Overall Reaction Scheme

Overall_Reaction_Scheme start 2-amino-1-(4-fluorophenyl)ethanone + Acetic Anhydride intermediate N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide start->intermediate Step 1: N-Acylation final_product This compound intermediate->final_product Step 2: Cyclodehydration (H₂SO₄)

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide

This procedure describes the N-acylation of 2-amino-1-(4-fluorophenyl)ethanone using acetic anhydride.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
2-amino-1-(4-fluorophenyl)ethanone153.151.53 g10
Acetic Anhydride102.091.1 mL11
Pyridine79.100.1 mL(catalyst)
Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-fluorophenyl)ethanone (1.53 g, 10 mmol) in dichloromethane (50 mL).

  • Add a catalytic amount of pyridine (0.1 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mL, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide can be used in the next step without further purification if it is of sufficient purity. Otherwise, it can be purified by recrystallization from ethanol/water.

Step 2: Robinson-Gabriel Synthesis of this compound

This procedure details the cyclodehydration of the α-acylamino ketone intermediate using concentrated sulfuric acid.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (from Step 1)Moles (mmol)
N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide195.18~1.95 g~10
Concentrated Sulfuric Acid (H₂SO₄)98.082 mL-
Ice-water-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As needed-
Ethyl Acetate-100 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Place the crude N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide (~1.95 g, ~10 mmol) in a 50 mL round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 50 mL of ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yield for the Synthesis of this compound

StepReactantMolar Mass ( g/mol )AmountMoles (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
12-amino-1-(4-fluorophenyl)ethanone153.151.53 g10N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide195.181.9585-95
2N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide195.181.95 g10This compound177.161.7770-80[4]

Visualizations

Experimental Workflow

G Experimental Workflow for Robinson-Gabriel Synthesis cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclodehydration dissolve Dissolve 2-amino-1-(4-fluorophenyl)ethanone in DCM with pyridine cool_add Cool to 0°C and add Acetic Anhydride dissolve->cool_add react_stir Stir at room temperature for 4-6 hours cool_add->react_stir workup1 Aqueous Workup (HCl, NaHCO₃, Brine) react_stir->workup1 isolate1 Isolate N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide workup1->isolate1 add_acid Add concentrated H₂SO₄ to acylamino ketone at 0°C isolate1->add_acid Proceed to next step react_rt Stir at room temperature for 2 hours add_acid->react_rt quench Quench with ice-water and neutralize with NaHCO₃ react_rt->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Obtain this compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism

RobinsonGabrielMechanism Robinson-Gabriel Synthesis Mechanism start α-Acylamino Ketone protonation Protonation of Ketone (Acid Catalyst) start->protonation cyclization Intramolecular Nucleophilic Attack protonation->cyclization oxazolinium Oxazolinium Ion Intermediate cyclization->oxazolinium deprotonation Deprotonation oxazolinium->deprotonation hydroxylated Hydroxylated Intermediate deprotonation->hydroxylated dehydration Dehydration hydroxylated->dehydration oxazole Oxazole Product dehydration->oxazole

Caption: General mechanism of the Robinson-Gabriel oxazole synthesis.

Conclusion

The Robinson-Gabriel synthesis provides an efficient and reliable method for the preparation of this compound. The two-step protocol presented here, involving N-acylation followed by acid-catalyzed cyclodehydration, is a practical approach for obtaining this valuable heterocyclic building block. The provided detailed procedures, quantitative data summary, and visual diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, aiding in the advancement of research and development in medicinal chemistry and related fields.

References

Application Notes and Protocols for the Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-aryl-1,3-oxazoles via the Van Leusen reaction. This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) and an aromatic aldehyde to construct the oxazole ring system, a prevalent scaffold in medicinal chemistry.

Reaction Principle

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes.[1][2] The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aromatic aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.[3][4] Subsequent elimination of p-toluenesulfinic acid, promoted by the base, yields the final 5-aryl-1,3-oxazole.[1][3] TosMIC is a key reagent, acting as a one-carbon synthon that provides both the isocyanide and a leaving group functionality.[5]

Key Reaction Parameters and Optimization

The success of the Van Leusen reaction for 5-aryl-1,3-oxazole synthesis is highly dependent on the choice of base, solvent, and reaction temperature. These parameters can significantly influence the reaction yield and the formation of byproducts.

Base Selection: The choice of base is critical for the deprotonation of TosMIC and for promoting the final elimination step.[6] While stronger bases can facilitate the reaction, they may also lead to the decomposition of TosMIC if not used carefully.[6] Common bases include potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), and ion exchange resins.[6][7][8] The use of a quaternary ammonium hydroxide ion exchange resin has been shown to simplify purification by allowing for the easy removal of the base and the p-toluenesulfinic acid byproduct through filtration.[7][9]

Solvent Effects: Aprotic solvents such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly employed.[6] Protic solvents like methanol can also be used, sometimes in combination with other solvents, and have been shown to be effective in certain protocols, including microwave-assisted syntheses.[6][10][11] The use of ionic liquids as solvents has also been explored, offering potential for recyclability.[8][9]

Temperature and Reaction Time: Reaction temperatures can range from low temperatures (e.g., -60 °C for the initial addition) to reflux conditions to drive the elimination step.[2] Microwave irradiation has been successfully used to accelerate the reaction, often leading to higher yields in shorter reaction times.[11][12][13]

Tabulated Reaction Conditions and Yields

The following tables summarize various reported conditions for the synthesis of 5-aryl-1,3-oxazoles, providing a comparative overview for reaction optimization.

AldehydeBaseSolventTemperatureYield (%)Reference
BenzaldehydeQuaternary ammonium hydroxide ion exchange resinNot specifiedNot specified85[7]
4-NitrobenzaldehydeQuaternary ammonium hydroxide ion exchange resinNot specifiedNot specified84[7]
3-Nitro-4-chlorobenzaldehydeQuaternary ammonium hydroxide ion exchange resinNot specifiedNot specified83[7]
Aromatic AldehydesK₂CO₃MethanolRefluxNot specified[14]
Substituted Aryl AldehydesK₃PO₄ (2 equiv.)Isopropanol65 °C (Microwave)High[12]
Indole-3-carboxaldehydeAmbersep® 900(OH) ion exchange resinDME/MethanolNot specified66[8][10]
2-Chloroquinoline-3-carbaldehydeNot specifiedNot specifiedNot specified83[11]

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate in Methanol

This protocol provides a general method for the synthesis of 5-aryl-1,3-oxazoles from aromatic aldehydes and TosMIC using potassium carbonate as the base.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC, typically 2-6 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) and a suitable organic solvent (e.g., ethyl acetate, 20 mL) to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-1,3-oxazole.[15]

Protocol 2: Microwave-Assisted Synthesis using Potassium Phosphate

This protocol describes a rapid, microwave-assisted synthesis of 5-aryl-1,3-oxazoles.

Materials:

  • Substituted aryl aldehyde (3 mmol)

  • Tosylmethyl isocyanide (TosMIC) (3 mmol)

  • Potassium phosphate (K₃PO₄) (6 mmol)

  • Isopropanol

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine the aryl aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (6 mmol).

  • Add isopropanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 65 °C with a power of 350 W until the reaction is complete (monitor by TLC).[12]

  • After completion, cool the reaction vessel and process the mixture as described in Protocol 1 for workup and purification.

Visualizing the Workflow

The following diagrams illustrate the key relationships and workflow of the Van Leusen reaction for 5-aryl-1,3-oxazole synthesis.

Van_Leusen_Reaction_Workflow reagents Starting Materials (Aromatic Aldehyde, TosMIC) reaction Van Leusen Reaction reagents->reaction conditions Reaction Conditions (Base, Solvent, Temperature) conditions->reaction intermediate Oxazoline Intermediate reaction->intermediate Cyclization product 5-Aryl-1,3-Oxazole intermediate->product Elimination workup Workup & Purification product->workup final_product Pure Product workup->final_product

Caption: General workflow of the Van Leusen reaction for 5-aryl-1,3-oxazole synthesis.

Van_Leusen_Mechanism_Overview start Aromatic Aldehyde + Deprotonated TosMIC step1 Nucleophilic Attack start->step1 intermediate1 Alkoxide Intermediate step1->intermediate1 step2 5-endo-dig Cyclization intermediate1->step2 intermediate2 Oxazoline Intermediate step2->intermediate2 step3 Base-Promoted Elimination of Toluenesulfinic Acid intermediate2->step3 end_product 5-Aryl-1,3-Oxazole step3->end_product

Caption: Simplified mechanistic pathway for the Van Leusen oxazole synthesis.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole scaffold is a key structural motif in many biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Microwave-assisted organic synthesis has emerged as a rapid, efficient, and reproducible method for the synthesis of such compounds, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity profiles.[1][2] This document provides detailed protocols for the microwave-assisted synthesis of this compound via the Van Leusen reaction.[3][4][5][6]

Reaction Scheme:

The synthesis proceeds via a [3+2] cycloaddition reaction between 4-fluorobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base under microwave irradiation.[7][8]

Overall Reaction: 4-Fluorobenzaldehyde + TosMIC --(K₃PO₄, Isopropanol, Microwave)--> this compound

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the microwave-assisted synthesis of 5-substituted oxazoles, including the target compound this compound.[7][8]

EntryAldehydeBase (equiv.)SolventTemp. (°C)Time (min)Power (W)Yield (%)
1BenzaldehydeK₃PO₄ (2.0)Isopropanol65835096
2 4-Fluorobenzaldehyde K₃PO₄ (2.0) Isopropanol 65 8 350 90
34-ChlorobenzaldehydeK₃PO₄ (2.0)Isopropanol65835094
44-BromobenzaldehydeK₃PO₄ (2.0)Isopropanol65835092
54-NitrobenzaldehydeK₃PO₄ (2.0)Isopropanol651035095

Detailed Experimental Protocol

This protocol is adapted from the work of Mukku et al. (2020) for the synthesis of 5-substituted oxazoles.[7][8]

Materials:

  • 4-Fluorobenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Microwave reactor

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 equivalent).

    • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equivalent).

    • Add 10 mL of isopropanol to the flask.

    • Finally, add potassium phosphate (K₃PO₄) (2.0 equivalents).

  • Microwave Irradiation:

    • Fit the flask with a reflux condenser and place it in the microwave reactor.

    • Irradiate the reaction mixture with stirring (800 rpm) at 65 °C and a power of 350 W for 8 minutes.[7][8]

  • Reaction Monitoring and Work-up:

    • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

    • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.

    • Once the reaction is complete, quench the reaction mixture with the addition of water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound.

Characterization Data for 5-(4-Fluorophenyl)oxazole (4j): [7]

  • Appearance: Brown liquid

  • Yield: 90%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (s, 1H), 7.56–7.53 (m, 2H), 7.22 (s, 1H), 7.04 (t, J = 8.4 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.04, 150.47, 126.37, 126.29, 124.06, 124.03, 121.03, 121.01, 116.21, 115.99.

  • MS (m/z, EI+): calcd for C₉H₆FNO (+) 163.04, found 163.24.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - 4-Fluorobenzaldehyde - TosMIC - K₃PO₄ - Isopropanol microwave Microwave Irradiation (65°C, 350W, 8 min) reagents->microwave 1. workup Reaction Work-up: - Quench with water - Extract with Ethyl Acetate - Dry and Concentrate microwave->workup 2. purification Purification: Column Chromatography workup->purification 3. product This compound purification->product 4.

Caption: Experimental workflow for the microwave-assisted synthesis.

Logical Relationship of Key Components

logical_relationship cluster_reactants Starting Materials cluster_conditions Reaction Conditions aldehyde 4-Fluorobenzaldehyde product This compound aldehyde->product tosmic TosMIC tosmic->product base K₃PO₄ (Base) base->product facilitates solvent Isopropanol (Solvent) solvent->product enables energy Microwave Energy energy->product drives

Caption: Key components and their roles in the synthesis.

References

Application Note and Protocol: Purification of 5-(4-Fluorophenyl)-1,3-oxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the oxazole scaffold in biologically active molecules. The synthesis of this and similar compounds often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent characterization and biological screening. Column chromatography is a robust and widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆FNO[3]
Molecular Weight 163.15 g/mol [3]
Appearance White to off-white solidAssumed
Polarity Moderately polarInferred
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexaneInferred

Key Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Method Development

Prior to performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal mobile phase should provide good separation between this compound and any impurities, with the target compound having an Rf value of approximately 0.25-0.35.[1]

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing chamber

    • Capillary spotters

    • Crude reaction mixture of this compound

    • Various organic solvents (e.g., hexane, ethyl acetate, dichloromethane)

    • UV lamp for visualization

  • Protocol:

    • Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

    • Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.

    • Prepare different solvent systems by mixing a non-polar solvent (e.g., hexane or petroleum ether) with a more polar solvent (e.g., ethyl acetate) in varying ratios (e.g., 9:1, 8:2, 7:3).

    • Add a small amount of a chosen solvent system to the developing chamber, cover it, and allow the atmosphere to become saturated with solvent vapors.

    • Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and allow the plate to dry.

    • Visualize the separated spots under a UV lamp (254 nm).

    • Calculate the Rf value for each spot and select the solvent system that provides the best separation and the desired Rf for the product.

2. Column Chromatography Protocol

  • Materials:

    • Chromatography column of appropriate size

    • Stationary phase: Silica gel (230-400 mesh)

    • Mobile phase: Optimized solvent system from TLC analysis (e.g., Hexane:Ethyl Acetate = 8:2 v/v)

    • Crude this compound

    • Sand (acid-washed)

    • Cotton or glass wool

    • Collection tubes or flasks

  • Protocol:

    • Column Packing:

      • Secure the chromatography column in a vertical position.

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand (approximately 0.5 cm).

      • Prepare a slurry of silica gel in the initial, least polar mobile phase.

      • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

      • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

      • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

    • Sample Loading:

      • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

      • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

      • Carefully apply the dissolved sample to the top of the silica gel bed.

      • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

    • Elution and Fraction Collection:

      • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand and silica.

      • Begin eluting the column, maintaining a constant flow rate.

      • Collect fractions of a suitable volume in separate tubes.

      • The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). For many oxazole derivatives, an isocratic elution with a mixture like Hexane:Ethyl Acetate is effective.[4]

    • Fraction Analysis:

      • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

      • Spot every few fractions on a TLC plate and develop it using the same solvent system as the column.

      • Combine the fractions that contain only the pure this compound.

    • Solvent Removal:

      • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

      • Determine the yield and characterize the final product for purity (e.g., by NMR, LC-MS).

Data Presentation

Table 1: TLC Method Development for Purification of this compound

Solvent System (Hexane:Ethyl Acetate, v/v)Rf of this compoundRf of Major Impurity ARf of Major Impurity BObservations
9:10.150.250.05Poor separation between product and impurity B.
8:2 0.30 0.55 0.10 Good separation between all components.
7:30.450.700.20Rf of product is slightly high.

Table 2: Summary of Column Chromatography Purification

ParameterValue
Mass of Crude Product 1.50 g
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 3 cm diameter x 30 cm length
Mobile Phase Hexane:Ethyl Acetate (8:2, v/v)
Mass of Purified Product 1.25 g
Yield 83.3%
Purity (by HPLC) >98%

Mandatory Visualization

G Workflow for the Purification of this compound cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Recovery crude_product Crude this compound tlc_dev TLC Method Development crude_product->tlc_dev column_prep Column Packing (Silica Gel) tlc_dev->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Recrystallization of 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. This document provides a detailed protocol for the recrystallization of 5-(4-Fluorophenyl)-1,3-oxazole, a key intermediate in medicinal chemistry and materials science. While a specific, validated recrystallization protocol for this exact compound is not widely published, the following procedure is based on established methods for analogous heterocyclic compounds.

Principle of Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (usually the solvent's boiling point).

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound.

Common solvents for the recrystallization of polar organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or non-polar solvents like hexanes. For compounds with aromatic rings, toluene or xylene can also be considered. The synthesis of related compounds has utilized solvents such as ethyl alcohol and hexane for purification, suggesting these as potential starting points for solvent screening.[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The optimal solvent, volumes, and temperatures should be determined empirically.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-50 mg) of the crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube.

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes with poor room-temperature solubility in a water bath or on a hot plate. A good solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a good recrystallization solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar.

    • Add the chosen solvent dropwise while heating and stirring the mixture on a hot plate. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal).

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the preheated flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling generally results in larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Keep the vacuum on to pull air through the crystals and partially dry them.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis:

    • Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of purity.

    • Calculate the percent recovery.

Data Presentation

The following table should be used to record the results of solvent screening and the final recrystallization process to allow for easy comparison and optimization.

Parameter Solvent System Volume of Solvent (mL) Initial Mass (g) Recovered Mass (g) Yield (%) Melting Point (°C) Purity (e.g., by HPLC, NMR)
Trial 1
Trial 2
Final

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the recrystallization procedure.

Recrystallization_Workflow start Start with Crude This compound solvent_selection Select Suitable Recrystallization Solvent start->solvent_selection dissolution Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration Impurities Present crystallization Slow Cooling to Induce Crystallization dissolution->crystallization No Impurities hot_filtration->crystallization cold_filtration Isolate Crystals by Vacuum Filtration crystallization->cold_filtration drying Dry Purified Crystals cold_filtration->drying analysis Analyze Purity (Melting Point, etc.) drying->analysis end Pure this compound analysis->end

References

Application Notes and Protocols for the Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole Derivatives with Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole derivatives, a class of heterocyclic compounds that have demonstrated promising anticancer activity. The primary synthetic route detailed is the Van Leusen oxazole synthesis, a versatile and efficient method for the formation of the oxazole ring. These application notes also include a summary of the reported in vitro anticancer activity of related derivatives against various human cancer cell lines and an overview of the potential signaling pathways involved in their mechanism of action, namely the EGFR/PI3K/Akt/mTOR and apoptosis pathways.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] In the field of oncology, oxazole derivatives have emerged as a promising class of small molecules with potent anticancer properties.[2] The introduction of a 4-fluorophenyl group at the 5-position of the oxazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. This document outlines a detailed protocol for the synthesis of these derivatives and summarizes their potential as anticancer agents.

Experimental Protocols

General Synthesis of this compound Derivatives via Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted-1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3]

Reaction Scheme:

Materials:

  • 4-Fluorobenzaldehyde (or other appropriate aldehyde)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol (0.2 M), add tosylmethyl isocyanide (1.1 eq).

  • To this stirring solution, add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity

The following table summarizes the reported anticancer activity of various oxazole and isoxazole derivatives against a panel of human cancer cell lines. While not all compounds are exact this compound derivatives, this data provides a strong rationale for the anticancer potential of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Isoxazole DerivativesK562 (Leukemia)Varies[4]
Isoxazole DerivativesU251-MG (Glioblastoma)Varies[4]
Isoxazole DerivativesT98G (Glioblastoma)Varies[4]
1,3,4-Oxadiazole DerivativesMCF-7 (Breast)10.05 ± 1.08[2]
1,3,4-Oxadiazole DerivativesHeLa (Cervical)Varies[5]
1,3,4-Oxadiazole DerivativesA549 (Lung)Varies[5]
5-Sulfonyl-1,3-oxazole-4-carboxylatesVarious (NCI-60 panel)5.37 (Average GI₅₀)[4]

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanism of Action

The anticancer activity of oxazole derivatives is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

EGFR/PI3K/Akt/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway are frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[6][7][8] Oxadiazole derivatives, structurally similar to oxazoles, have been shown to inhibit this pathway.[7] It is hypothesized that this compound derivatives may exert their anticancer effects by targeting components of this critical signaling cascade.

EGFR_PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxazole 5-(4-Fluorophenyl) -1,3-oxazole Derivative Oxazole->EGFR Inhibition Oxazole->PI3K Inhibition

Caption: EGFR/PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Oxazole and isoxazole derivatives have been reported to induce apoptosis in cancer cells.[2][4] The intrinsic apoptosis pathway, which is initiated by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Oxazole 5-(4-Fluorophenyl) -1,3-oxazole Derivative Oxazole->Cellular_Stress Induction

Caption: Intrinsic apoptosis pathway potentially activated by this compound derivatives.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and anticancer evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis (Van Leusen Reaction) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro_Screening In Vitro Anticancer Screening (MTT Assay) Characterization->InVitro_Screening Data_Analysis Data Analysis (IC50 Determination) InVitro_Screening->Data_Analysis

References

Application Note and Protocol: In Vitro Cytotoxicity Assessment of 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the in vitro cytotoxicity of the compound 5-(4-Fluorophenyl)-1,3-oxazole. The primary method detailed is the widely accepted colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable method for assessing cell metabolic activity as an indicator of cell viability.[1] An alternative method, the Lactate Dehydrogenase (LDH) cytotoxicity assay, is also described. These protocols are designed to be adaptable for screening novel chemical entities, such as oxazole derivatives, for their potential as cytotoxic agents in cancer research and drug development.

Introduction

The 1,3-oxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and clinically approved drugs.[2] Derivatives of oxazole have demonstrated a range of pharmacological activities, including anticancer properties.[3][4][5] Preliminary assessment of cytotoxicity is a critical first step in the evaluation of any novel compound for its therapeutic potential.[2][6] The MTT assay is a standard method for evaluating cell viability and proliferation, making it highly suitable for this purpose.[7] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells, which results in the formation of purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[8][9]

Data Presentation

The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values are typically determined by treating various cancer cell lines with a range of compound concentrations.

Table 1: Representative Cytotoxicity Data for this compound

Cell LineTissue of OriginIC50 (µM) [Hypothetical Data]
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma42.8
HeLaCervical Adenocarcinoma38.2
HepG2Hepatocellular Carcinoma55.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

MTT Assay Protocol

This protocol is a widely used method for assessing cell viability through metabolic activity.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2][9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[2]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like Doxorubicin).[2]

    • Incubate the plate for 24 to 72 hours.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 1 to 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[9]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

  • Determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay Protocol

The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[10][11]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells and compound prepared as in the MTT assay protocol

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[12]

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[13]

Data Analysis:

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and spontaneous release values and normalizing to the maximum release control.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound (Stock and Serial Dilutions) treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation reagent_addition Add MTT or Collect Supernatant for LDH incubation->reagent_addition final_incubation Incubate with Reagent (MTT) or Run LDH Reaction reagent_addition->final_incubation measurement Measure Absorbance final_incubation->measurement calc_viability Calculate % Cell Viability or % Cytotoxicity measurement->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 Value dose_response->ic50

Signaling_Pathway cluster_receptor Cellular Interaction cluster_pathway Intracellular Signaling Cascade cluster_outcome Cellular Outcome compound This compound receptor Target Receptors/Enzymes (e.g., EGFR, Kinases) compound->receptor pi3k_akt PI3K/Akt/mTOR Pathway (Inhibition) receptor->pi3k_akt Inhibition apoptosis_pathway Apoptotic Pathway (Activation) receptor->apoptosis_pathway Activation cell_cycle Cell Cycle Arrest pi3k_akt->cell_cycle caspase Caspase Activation apoptosis_pathway->caspase apoptosis Apoptosis caspase->apoptosis cell_cycle->apoptosis

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of the novel synthetic compound, 5-(4-Fluorophenyl)-1,3-oxazole. The methodologies outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[1][2][3][4][5][6][7]

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The exploration of novel oxazole-containing compounds like this compound is crucial in the search for new therapeutic agents to combat the growing threat of antimicrobial resistance.

These protocols are designed to guide researchers in the systematic evaluation of the in vitro antimicrobial activity of this compound. The primary objectives of these tests are to determine the minimum inhibitory concentration (MIC) and, if applicable, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) against a panel of clinically relevant microorganisms.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously recorded and presented in a clear, tabular format to facilitate analysis and comparison. The following tables serve as templates for presenting your experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Drug Name) MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Gram-Negative Bacteria
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Fungi
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Gram-Negative Bacteria
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Fungi
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M07 guidelines for bacteria that grow aerobically and is a standard method for determining the MIC of a novel compound.[1][2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (quality control strains recommended)

  • Spectrophotometer or microplate reader

  • Standardized microbial inocula (0.5 McFarland standard)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no compound.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of antimicrobial activity and is based on the CLSI M02 guidelines.[1]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inocula (0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Preparation of Compound-Impregnated Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Application of Disks: Place the compound-impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of a novel compound like this compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound Novel Compound (this compound) StockSolution Prepare Stock Solution (in DMSO) Compound->StockSolution BrothMicrodilution Broth Microdilution Assay (MIC Determination) StockSolution->BrothMicrodilution DiskDiffusion Disk Diffusion Assay (Zone of Inhibition) StockSolution->DiskDiffusion Microorganisms Prepare Microbial Cultures (Bacteria/Fungi) Inoculum Standardize Inoculum (0.5 McFarland) Microorganisms->Inoculum Inoculum->BrothMicrodilution Inoculum->DiskDiffusion ReadMIC Read MIC (Visual/Spectrophotometric) BrothMicrodilution->ReadMIC MeasureZones Measure Inhibition Zones DiskDiffusion->MeasureZones MBC_MFC Determine MBC/MFC (Subculturing from MIC wells) ReadMIC->MBC_MFC DataAnalysis Data Analysis and Interpretation ReadMIC->DataAnalysis MeasureZones->DataAnalysis MBC_MFC->DataAnalysis

Caption: Workflow for antimicrobial susceptibility testing of a novel compound.

Potential Mechanism of Action - A Conceptual Pathway

While the specific mechanism of action for this compound is yet to be elucidated, many antimicrobial agents target essential cellular pathways. The following diagram illustrates a hypothetical pathway that could be investigated.

Putative_Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Downstream Effects Compound This compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition ProteinSynthesis Protein Synthesis (Ribosomes) Compound->ProteinSynthesis Inhibition DNASynthesis DNA Replication/Repair Compound->DNASynthesis Inhibition Membrane Cell Membrane Integrity Compound->Membrane Disruption InhibitionGrowth Inhibition of Growth (Bacteriostatic/Fungistatic) CellWall->InhibitionGrowth ProteinSynthesis->InhibitionGrowth DNASynthesis->InhibitionGrowth CellDeath Cell Death (Bactericidal/Fungicidal) Membrane->CellDeath InhibitionGrowth->CellDeath at higher concentrations

Caption: Hypothetical mechanisms of antimicrobial action for investigation.

References

Application Notes and Protocols for Developing Anti-inflammatory Agents Based on the 5-(4-Fluorophenyl)-1,3-oxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anti-inflammatory agents centered around the promising 5-(4-Fluorophenyl)-1,3-oxazole scaffold. This document outlines the rationale, synthesis, biological evaluation, and potential mechanisms of action for this class of compounds.

Introduction and Rationale

The 1,3-oxazole ring is a privileged heterocyclic motif in medicinal chemistry, known to be a core component in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. The incorporation of a 4-fluorophenyl group at the 5-position of the oxazole ring is a strategic design element. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule, potentially leading to increased potency and a favorable pharmacokinetic profile.

Compounds based on the this compound scaffold are being investigated as potential inhibitors of key inflammatory mediators. Research suggests that these derivatives may exert their anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] The primary mechanism of action is hypothesized to involve the inhibition of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Synthesis of this compound Derivatives

A general synthetic route to 2,4,5-trisubstituted oxazole derivatives, including those with a 5-(4-fluorophenyl) moiety, can be achieved through a Lewis acid-mediated reaction of aroylmethylidene malonates with nitriles. This approach allows for the introduction of diverse substituents at various positions of the oxazole ring, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Scheme:

A Lewis acid, such as iron(III) chloride (FeCl₃), catalyzes the conjugate addition of a nitrile to an aroylmethylidene malonate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the desired 2,4,5-trisubstituted oxazole. By selecting the appropriate starting materials, a variety of derivatives of the this compound scaffold can be synthesized for biological evaluation.

Biological Evaluation: Data and Protocols

The anti-inflammatory potential of synthesized compounds is typically assessed through a series of in vitro and in vivo assays. Below are representative data and detailed protocols for key experiments.

In Vivo Anti-inflammatory Activity

3.1.1. Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.

Table 1: Effect of a Representative this compound Derivative on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) after 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.38 ± 0.0455.3
Compound X250.62 ± 0.0527.1
Compound X500.45 ± 0.0647.1

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (150-180 g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of the this compound derivative).

  • Administration: The test compounds and the standard drug are administered orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

In Vitro Anti-inflammatory Assays

3.2.1. COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory effect of the compounds on the cyclooxygenase enzymes, which are key in the inflammatory pathway.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of a Representative this compound Derivative

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Indomethacin0.55.20.1
Celecoxib>1000.05>2000
Compound X25.31.814.1

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: COX Inhibition Assay

A COX inhibitor screening assay kit is used to determine the IC₅₀ values for COX-1 and COX-2. The assay measures the peroxidase activity of COX, where the peroxidase component reduces PGG₂ to PGH₂.

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.

  • Procedure: The test compounds at various concentrations are pre-incubated with the COX enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity is measured by monitoring the absorbance of the oxidized colorimetric substrate at a specific wavelength.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentrations.

3.2.2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Table 3: Inhibition of Nitric Oxide Production by a Representative this compound Derivative in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control-2.5 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.1-
LPS + Compound X1031.2 ± 1.831.9
LPS + Compound X2520.5 ± 1.555.2
LPS + Compound X5011.7 ± 1.174.5

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

3.2.3. Pro-inflammatory Cytokine Expression

The effect of the compounds on the expression of pro-inflammatory cytokines such as TNF-α and IL-6 is determined using ELISA or RT-PCR.

Table 4: Inhibition of TNF-α and IL-6 Production by a Representative this compound Derivative in LPS-Stimulated RAW 264.7 Cells

Treatment (LPS + Compound X)Concentration (µM)TNF-α (pg/mL) (Mean ± SD)% InhibitionIL-6 (pg/mL) (Mean ± SD)% Inhibition
Control-55 ± 8-32 ± 5-
LPS (1 µg/mL)-1250 ± 98-980 ± 75-
1010875 ± 6530.0696 ± 5229.0
2525562 ± 4855.0451 ± 3854.0
5050287 ± 3177.0225 ± 2577.0

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Cytokine Measurement (ELISA)

  • Cell Culture and Treatment: RAW 264.7 cells are cultured, pre-treated with test compounds, and stimulated with LPS as described in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes activates transcription Nucleus Nucleus Oxazole 5-(4-Fluorophenyl) -1,3-oxazole Derivative Oxazole->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IkB_NFkB->NFkB_active releases

Caption: Inhibition of the NF-κB signaling pathway.

This compound derivatives may inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway, including p38 MAPK, ERK1/2, and JNK, is another critical regulator of the inflammatory response. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activate JNK->Transcription_Factors activate ERK->Transcription_Factors activate Inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Inflammatory_Genes induce transcription Oxazole 5-(4-Fluorophenyl) -1,3-oxazole Derivative Oxazole->MAPKK inhibits

Caption: Modulation of the MAPK signaling cascade.

By inhibiting the phosphorylation of key kinases in the MAPK cascade, this compound derivatives can suppress the activation of downstream transcription factors and reduce the expression of pro-inflammatory genes.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of anti-inflammatory agents based on the this compound scaffold.

Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanism of Action Studies cluster_optimization Lead Optimization A Scaffold Selection: This compound B Library Synthesis A->B C COX-1/COX-2 Inhibition Assay B->C D Nitric Oxide Production Assay (RAW 264.7 cells) B->D E Cytokine Expression Analysis (TNF-α, IL-6) B->E F Carrageenan-Induced Paw Edema C->F Promising Candidates D->F Promising Candidates E->F Promising Candidates G NF-κB & MAPK Pathway Analysis (Western Blot, Reporter Assays) F->G H Structure-Activity Relationship (SAR) & ADMET Profiling G->H H->B Iterative Design

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for multi-target activity through the modulation of key inflammatory pathways like NF-κB and MAPK make this class of compounds an attractive area for further research and development. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these derivatives and the identification of lead candidates for the treatment of inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Van Leusen synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Van Leusen synthesis are common and can often be attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Elimination of the Tosyl Group: The final step of the reaction is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole (oxazoline) will be a major byproduct.[1]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents can promote the elimination step.[1]

      • Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[1]

      • Extend Reaction Time: In some cases, a longer reaction time may be necessary for complete conversion.

  • Purity of Starting Materials:

    • 4-Fluorobenzaldehyde Purity: Aldehydes can oxidize to carboxylic acids, which will not participate in the desired reaction. Ensure the use of pure, and preferably freshly distilled, 4-fluorobenzaldehyde.

    • TosMIC Stability: p-Toluenesulfonylmethyl isocyanide (TosMIC) is sensitive to moisture and can decompose.[1] Store it in a desiccator and handle it under an inert atmosphere.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Solvent Choice: Aprotic solvents like THF or DME are commonly used. For microwave-assisted synthesis, isopropanol (IPA) has been shown to be effective.[2]

Q2: I am observing a significant amount of a byproduct that is not my desired oxazole or the oxazoline intermediate. What could it be?

A common byproduct in the Van Leusen reaction is the formation of a nitrile. This occurs when the reaction is performed with a ketone instead of an aldehyde.[3]

  • Troubleshooting:

    • Check Aldehyde for Ketone Impurities: Ensure your 4-fluorobenzaldehyde is free from contamination with ketones.

    • Reaction with TosMIC: If ketones are present, they will react with TosMIC to form the corresponding nitrile, consuming your reagent and reducing the yield of the oxazole.[3]

Q3: Can I use a different synthetic route to improve the yield?

Yes, while the Van Leusen synthesis is common, other methods like the Robinson-Gabriel and Fischer syntheses can be employed.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like concentrated sulfuric acid or trifluoromethanesulfonic acid.[4][5]

  • Fischer Oxazole Synthesis: This approach utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6] For the synthesis of this compound, this would involve the cyanohydrin of an appropriate aldehyde and 4-fluorobenzaldehyde.

Data Presentation: Comparison of Reaction Conditions for 5-Aryl Oxazole Synthesis

The following tables summarize various reaction conditions for the synthesis of 5-aryl oxazoles, which can be adapted for the synthesis of this compound.

Table 1: Van Leusen Oxazole Synthesis Conditions

AldehydeBaseSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux3 h85[7]
4-NitrobenzaldehydeK₂CO₃MethanolReflux2 h95[7]
BenzaldehydeK₃PO₄ (2 equiv)IPA65 (Microwave)8 min96[2]
Various Aromatic AldehydesQuaternary ammonium hydroxide ion exchange resinDichloromethaneRoom Temp12 h83-85[8]
Various Aromatic AldehydesK₂CO₃Ionic Liquid802 h85-95[7]

Table 2: Alternative Synthesis Methods

MethodStarting MaterialsReagents/CatalystSolventYield (%)Reference
Robinson-Gabriel2-Acylamino-ketoneH₂SO₄Acetic AnhydrideGood[4][5]
Fischer SynthesisAldehyde Cyanohydrin, AldehydeAnhydrous HClDry EtherModerate to Good[6]
Microwave-Assisted Van Leusen4-Fluorobenzaldehyde, TosMICK₃PO₄IPAHigh[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Van Leusen Synthesis of this compound [2]

  • Preparation: In a 50 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and isopropanol (IPA) (10 mL).

  • Base Addition: Add potassium phosphate (K₃PO₄) (2.0 equiv) to the flask.

  • Reaction: Place the flask in a microwave reactor fitted with a reflux condenser. Irradiate the reaction mixture at 65 °C and 350 W for 8 minutes with stirring.

  • Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Purification: The product can be purified by column chromatography on silica gel.

Protocol 2: Robinson-Gabriel Synthesis [9]

  • Preparation: To a solution of the corresponding 2-acylamino-ketone (1.0 equiv) in acetic anhydride, add concentrated sulfuric acid (0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 90-100 °C. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water.

  • Purification: The precipitate can be collected by filtration and purified by recrystallization or column chromatography.

Visualizations

VanLeusen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine 4-Fluorobenzaldehyde, TosMIC, and Solvent Start->Reagents Base Add Base (e.g., K2CO3, K3PO4) Reagents->Base React Heat or Irradiate (Conventional or Microwave) Base->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography or Recrystallization Workup->Purify End This compound Purify->End

Caption: Experimental workflow for the Van Leusen synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Intermediates Oxazoline Intermediate Present? Start->Check_Intermediates Check_Byproducts Nitrile Byproduct Present? Start->Check_Byproducts Check_Conditions Suboptimal Conditions? Start->Check_Conditions Increase_Temp Increase Temperature Check_Intermediates->Increase_Temp Yes Stronger_Base Use Stronger Base Check_Intermediates->Stronger_Base Yes Extend_Time Extend Reaction Time Check_Intermediates->Extend_Time Yes Purify_Aldehyde Purify Aldehyde Check_Byproducts->Purify_Aldehyde Yes Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Troubleshooting low yield in the Van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has a low yield with significant unreacted starting materials. What are the primary causes and immediate troubleshooting steps?

A1: Low conversion in the Van Leusen oxazole synthesis can often be attributed to several factors, including issues with reagents, reaction conditions, or the purity of your starting materials.

Initial Troubleshooting Steps:

  • Verify Reagent Quality:

    • TosMIC (p-toluenesulfonylmethyl isocyanide): This reagent is sensitive to moisture and can decompose. Ensure it has been stored in a desiccator and handled under an inert atmosphere if possible.

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids, which will quench the base in the reaction. Use freshly purified or distilled aldehyde for best results.

    • Solvent: Ensure you are using anhydrous solvents, as water can interfere with the reaction.

  • Check Reaction Conditions:

    • Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate TosMIC effectively.

    • Temperature: While many Van Leusen reactions proceed at room temperature, some may require gentle heating to go to completion.

  • Experimental Workflow for Diagnosing Low Conversion: This workflow can help you systematically identify the root cause of low conversion.

    low_conversion_workflow start Low Yield/ Low Conversion check_reagents Verify Reagent Purity - Freshly distill aldehyde - Use fresh, dry TosMIC - Ensure anhydrous solvent start->check_reagents check_conditions Review Reaction Conditions - Base strength and equivalents - Temperature - Reaction time check_reagents->check_conditions rerun_small Rerun Small Scale Test check_conditions->rerun_small success Improved Yield rerun_small->success fail Yield Still Low rerun_small->fail

    A step-by-step workflow for troubleshooting low reaction conversion.

Q2: I am observing a significant amount of a byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I push the reaction to completion?

A2: The accumulation of the dihydrooxazole intermediate is a common issue and indicates that the final elimination of p-toluenesulfinic acid is sluggish.[1]

Solutions:

  • Increase Reaction Temperature: After the initial formation of the intermediate at a lower temperature, gently heating the reaction mixture (e.g., to 40-50 °C or reflux) can promote the elimination step.[1]

  • Use a Stronger Base: If a mild base like potassium carbonate (K₂CO₃) is being used, switching to a stronger, non-nucleophilic base can facilitate a more efficient elimination. Good alternatives include potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Extended Reaction Time: In some cases, simply increasing the reaction time can allow for the complete conversion of the intermediate to the oxazole.[1]

Q3: My reaction is producing a nitrile instead of the expected oxazole. What is causing this side reaction?

A3: The formation of a nitrile is the characteristic outcome of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[2] The most likely cause is the presence of ketone impurities in your aldehyde starting material.

Troubleshooting Steps:

  • Check Aldehyde Purity: Analyze your aldehyde starting material by NMR or GC-MS to check for ketone impurities.

  • Purify the Aldehyde: If ketone impurities are present, purify the aldehyde. A bisulfite wash is an effective method for removing both ketone and carboxylic acid impurities.

Experimental Protocol: Aldehyde Purification via Bisulfite Wash

This protocol is adapted for the removal of reactive ketone and acid impurities from an aldehyde.

Materials:

  • Aldehyde containing impurities

  • Water-miscible solvent (e.g., methanol, THF, or DMF for aliphatic aldehydes)

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Immiscible organic solvent (e.g., diethyl ether or ethyl acetate)

  • Deionized water

  • 5 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the impure aldehyde in a minimal amount of a water-miscible solvent.

  • Add an excess of freshly prepared saturated sodium bisulfite solution and stir vigorously for 30-60 minutes.

  • Add an immiscible organic solvent and water to the mixture and transfer to a separatory funnel.

  • Separate the layers. The aqueous layer now contains the bisulfite adduct of the aldehyde. The organic layer contains non-aldehyde impurities.

  • To recover the purified aldehyde, wash the aqueous layer with the immiscible organic solvent to remove any remaining impurities.

  • Slowly add 5 M NaOH solution to the aqueous layer with stirring until the solution is strongly basic (pH > 12). This will reverse the bisulfite addition.

  • Extract the liberated aldehyde from the aqueous layer with three portions of the immiscible organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aldehyde.

Q4: How does the choice of base affect the reaction yield?

A4: The base plays a crucial role in the Van Leusen synthesis by deprotonating TosMIC to form the reactive nucleophile. The strength and type of base can significantly impact the reaction rate and overall yield.

Comparison of Common Bases for the Synthesis of 5-Phenyloxazole

BaseSolventTemperatureYield (%)Notes
K₂CO₃MethanolReflux~70-85%A common and effective choice for many substrates.[3][4][5]
KOHAq. AlcoholNot specified61-90%Effective in a modified protocol with in-situ aldehyde generation.[3]
Ambersep® 900(OH)DME/MethanolNot specified~66%An ion-exchange resin that simplifies workup.[3]
Potassium tert-butoxideTHF0 °C to RT>90%A strong, non-nucleophilic base that can improve yields, especially for sluggish reactions.[1]
DBUNot specifiedNot specifiedEffectiveA strong, non-nucleophilic base often used to promote the final elimination step.[1]

Yields are highly substrate-dependent and the conditions provided are for general guidance.

Logical Diagram for Base Selection

base_selection start Starting Reaction k2co3 Use K₂CO₃ in Methanol (Standard Conditions) start->k2co3 check_yield Reaction Outcome? k2co3->check_yield good_yield High Yield check_yield->good_yield Good low_yield Low Yield or Stalled Reaction check_yield->low_yield Poor stronger_base Switch to Stronger Base (e.g., t-BuOK in THF) low_yield->stronger_base reevaluate Re-evaluate Purity of Starting Materials low_yield->reevaluate stronger_base->check_yield

A decision-making flowchart for selecting a suitable base.
Q5: Can you provide a general, optimized protocol for the synthesis of a 5-substituted oxazole?

A5: This protocol is optimized to favor the complete conversion to the oxazole and minimize the formation of the dihydrooxazole intermediate by using a stronger base.

Optimized Protocol for the Synthesis of 5-Substituted Oxazoles

Materials:

  • Aldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.

  • Stir the mixture for 15-20 minutes at this temperature to ensure complete deprotonation.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Efficient Synthesis of 5-Aryl-1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the selection of catalysts in the synthesis of 5-aryl-1,3-oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 5-aryl-1,3-oxazoles?

A1: The most prevalent methods involve transition metal catalysis, with palladium, copper, and gold being widely used.[1] Palladium catalysts are frequently employed for direct arylation reactions to introduce the aryl group at the C5 position.[1][2][3] Copper catalysts are effective for oxidative cyclization reactions, while gold catalysts are particularly useful for the annulation of alkynes and nitriles.[1] Additionally, classic named reactions like the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), are standard for preparing 5-substituted oxazoles from aldehydes.[2][4] Metal-free alternatives, often utilizing reagents like iodine, are also gaining traction.[1]

Q2: How do I select the best catalyst for my specific substrates?

A2: Catalyst selection is highly dependent on your starting materials and the desired substitution pattern on the oxazole ring.[1]

  • For direct arylation of a pre-formed oxazole ring: Palladium catalysts are the top choice. The selection of the specific phosphine ligand is critical and can influence regioselectivity between the C2 and C5 positions.[2][3]

  • For synthesis from enamides: Copper(II)-catalyzed oxidative cyclization is a common and effective method.[1][2]

  • For synthesis from alkynes and nitriles: Gold(I) catalysts have shown high efficiency in [2+2+1] annulation reactions.[1]

  • For synthesis from aldehydes: The Van Leusen reaction, typically base-catalyzed (e.g., K₂CO₃), is a robust method for converting aromatic aldehydes into 5-aryloxazoles.[2][4]

Q3: What are the key parameters to optimize for improving reaction yield?

A3: Key parameters to optimize include catalyst loading, choice of ligand, solvent, base, and reaction temperature and time.[1] For instance, in palladium-catalyzed direct arylation, solvent polarity can be a determining factor for regioselectivity; polar solvents often favor C5 arylation, while nonpolar solvents can favor the C2 position.[2][3] The choice of base is also crucial and must be compatible with the catalyst and substrates.

Q4: My reaction is not working or giving very low yields. What should I check first?

A4: For low or no yield, systematically check the following:

  • Reagent Purity: Ensure starting materials, solvents, and reagents are pure and dry, as moisture and impurities can deactivate catalysts.

  • Catalyst Activity: The catalyst may be deactivated. For air-sensitive catalysts (e.g., many Pd(0) complexes), ensure reactions are run under an inert atmosphere (Nitrogen or Argon).

  • Reaction Conditions: Verify the temperature, reaction time, and stirring are adequate. Some reactions may require elevated temperatures or microwave irradiation to proceed efficiently.[5]

  • Concentration: Ensure the reaction concentration is appropriate. Excessively dilute or concentrated conditions can be detrimental.

  • Byproduct Inhibition: A byproduct, such as triphenylphosphine oxide in reactions using PPh₃, might inhibit the catalyst.[5] Using polymer-supported reagents can simplify removal and prevent this issue.[5]

Q5: How can I control regioselectivity during the arylation of the oxazole ring?

A5: Regioselectivity between the C2 and C5 positions in palladium-catalyzed direct arylation is a known challenge. It can be controlled by carefully selecting the phosphine ligand and the solvent.[3] For example, using specific task-specific phosphine ligands in combination with polar solvents like DMF can favor C5 arylation, whereas using other ligands in nonpolar solvents like toluene can direct the arylation to the C2 position.[2][3]

Catalyst and Condition Selection Guide

The following tables summarize quantitative data for different catalytic systems to aid in catalyst selection and optimization.

Table 1: Comparison of Common Catalytic Systems for 5-Aryl-1,3-Oxazole Synthesis

Catalyst SystemStarting MaterialsTypical ConditionsAdvantagesCommon Issues
Palladium Oxazole, Aryl Halide/TriflatePd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Toluene)High functional group tolerance, well-established methods.Regioselectivity issues (C2 vs. C5), catalyst cost, potential for catalyst poisoning.[3]
Copper Enamides or Alkynes/Acyl AzidesCu catalyst (e.g., Cu(OAc)₂, CuI), Oxidant (O₂), Solvent (e.g., Toluene)Lower cost than palladium, effective for specific transformations.[1][2]May require an external oxidant, narrower substrate scope for some methods.
Gold Terminal Alkynes, NitrilesAu(I) catalyst (e.g., BrettPhosAuNTf₂), N-Oxide oxidant, Nitrile as solvent/reagentMild reaction conditions, excellent yields for specific annulations.[1]High catalyst cost, sensitivity to impurities.
Base-Catalyzed Aldehydes, TosMIC (Van Leusen)Base (e.g., K₂CO₃), Solvent (e.g., MeOH, DME)One-pot synthesis, readily available starting materials, good yields.[4]TosMIC reagent can be unstable, byproduct removal.
Metal-Free α-Bromoketones, BenzylaminesPhotocatalyst (e.g., [Ru(bpy)₃]Cl₂), Visible Light, Base (e.g., K₃PO₄)Avoids transition metal contamination, sustainable approach.[2]May have limited substrate scope, can require specific equipment.

Visualized Workflows and Mechanisms

G A Define Target 5-Aryl-1,3-Oxazole B Identify Available Starting Materials A->B C Select Initial Catalyst System (e.g., Pd, Cu, Au, Metal-Free) B->C D Screen Reaction Conditions (Solvent, Base, Temp.) C->D E Analyze Results (Yield, Purity, Selectivity) D->E F Acceptable Yield? E->F H Problem with Selectivity? F->H No J Synthesis Complete F->J Yes G Optimize Conditions (Ligand, Catalyst Loading) G->D H->G No I Modify Ligand/Solvent H->I Yes I->D

G Start Low or No Yield Observed Q1 Are starting materials pure & dry? Start->Q1 A1_No Purify/Dry Reagents & Solvents Q1->A1_No No Q2 Is the reaction under inert atmosphere? Q1->Q2 Yes A1_Yes Yes End Problem Likely Solved A1_No->End A2_No Degas Solvent & Use N2/Ar Atmosphere Q2->A2_No No Q3 Are Temp. & Time Optimal? Q2->Q3 Yes A2_Yes Yes A2_No->End A3_No Increase Temp/Time or Use Microwave Q3->A3_No No Q4 Is the Catalyst/Ligand/Base Choice Correct? Q3->Q4 Yes A3_Yes Yes A3_No->End A4_No Re-evaluate Catalyst System Based on Substrate Q4->A4_No No A4_No->End

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-Arylation of Oxazole [2][3]

This protocol describes a general procedure for the direct arylation at the C5 position of an oxazole ring.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the oxazole substrate (1.0 equiv.), aryl bromide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., CataCXium® A, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed polar solvent (e.g., DMF) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-140 °C) and stir for the specified time (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1,3-oxazole.

Protocol 2: Copper-Catalyzed Oxidative Cyclization of Enamides [1][2]

This method is for synthesizing 2,5-disubstituted oxazoles from enamide precursors.

  • Setup: To a reaction vial, add the enamide (0.2 mmol, 1.0 equiv.), Cu(OAc)₂ (0.04 mmol, 20 mol%), and toluene (2.0 mL).

  • Atmosphere: Stir the reaction mixture vigorously under an oxygen atmosphere (using an oxygen-filled balloon).

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC (typically complete within 24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.

Protocol 3: Van Leusen Synthesis of 5-Aryl Oxazoles [4]

A classic one-pot method for converting aromatic aldehydes to 5-aryloxazoles.

  • Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv.) and p-tolylsulfonylmethyl isocyanide (TosMIC) (1.0-1.2 equiv.) in anhydrous methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 equiv.) to the mixture.

  • Reaction: Reflux the reaction mixture with stirring. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Overcoming poor solubility of 5-(4-Fluorophenyl)-1,3-oxazole during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)-1,3-oxazole, focusing on challenges related to its poor solubility during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor solubility in common organic solvents?

A1: The planarity of the oxazole and fluorophenyl rings, coupled with intermolecular interactions such as π-π stacking and potential hydrogen bonding, can lead to a stable crystal lattice. This strong crystal packing requires significant energy to overcome, resulting in low solubility in many common solvents. The fluorophenyl group, while increasing lipophilicity, can also contribute to these strong intermolecular forces.[1]

Q2: What is the first step I should take when encountering a solubility issue during workup?

A2: The initial step is to perform a systematic solvent screening to identify a suitable solvent or solvent system for your compound. This involves testing the solubility of a small amount of your crude product in a range of solvents with varying polarities at both room temperature and elevated temperatures.

Q3: Are there any general solvent selection rules for compounds like this compound?

A3: For aromatic and heterocyclic compounds, solvents like toluene, xylenes, or chlorobenzene can be effective at elevated temperatures.[2] For recrystallization, a solvent system consisting of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is insoluble when cold) is often employed. Common pairs include dichloromethane/hexane, ethyl acetate/heptane, and methanol/water.[3]

Q4: Can heating the reaction mixture solve the precipitation problem during workup?

A4: Heating the mixture can temporarily increase the solubility of the compound and prevent premature precipitation. However, it is crucial to ensure that this compound is stable at the elevated temperature and does not degrade. A small-scale test is recommended to verify thermal stability.

Q5: How can I purify this compound if it is too insoluble for standard column chromatography?

A5: If the compound has very low solubility, alternative purification techniques should be considered. These include:

  • Trituration: Suspending the crude solid in a solvent that dissolves impurities but not the desired product, followed by filtration.

  • Recrystallization from a high-boiling point solvent: Utilizing solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or diphenyl ether may be necessary to achieve sufficient solubility at high temperatures.

  • Soxhlet extraction: This technique can be used to wash the solid with a continuously refluxing solvent, effectively removing soluble impurities.

Troubleshooting Guide

This section addresses specific issues you might encounter during the workup of this compound.

Problem 1: The product precipitates out of the reaction mixture as a fine, difficult-to-filter solid upon quenching.

  • Question: What is causing this, and how can I obtain a more crystalline product?

  • Answer: Rapid precipitation, often caused by "crashing out" of the product when the solvent environment is abruptly changed (e.g., adding an anti-solvent like water), leads to the formation of fine particles or an amorphous solid. To obtain a more crystalline and filterable product, you should aim for a slower, more controlled precipitation.

    • Solution 1: Hot Filtration. If the product is soluble in the reaction solvent at elevated temperatures, perform a hot filtration to remove any solid impurities before allowing the solution to cool slowly.

    • Solution 2: Gradual Anti-solvent Addition. Add the anti-solvent (e.g., water or heptane) slowly to the warm reaction mixture with vigorous stirring. You can also add the reaction mixture to the anti-solvent.

    • Solution 3: Temperature Gradient. Allow the reaction mixture to cool to room temperature slowly, and then further cool it in an ice bath or refrigerator to maximize crystal formation.

Problem 2: The crude product is an oil or a waxy solid that is difficult to handle.

  • Question: How can I induce crystallization of an oily product?

  • Answer: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when a solution is supersaturated or when the melting point of the compound is lower than the temperature of the solution.

    • Solution 1: Scratching. Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small amount of crystalline product from a previous batch, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solution 3: Solvent-Antisolvent System. Dissolve the oil in a minimal amount of a good solvent and then slowly add an anti-solvent until turbidity persists. Allow the mixture to stand, or gently warm it to redissolve the oil and then cool slowly.

Problem 3: The product seems to be insoluble in all common chromatography solvents, making purification by silica gel column difficult.

  • Question: What are the alternative strategies for purifying a highly insoluble product?

  • Answer: When traditional chromatography is not feasible due to poor solubility, focus on methods that exploit the insolubility of your product.

    • Solution 1: Recrystallization. This is the most powerful technique for purifying crystalline solids. A systematic approach to finding a suitable recrystallization solvent is crucial (see Experimental Protocols section).

    • Solution 2: Trituration/Washing. Suspend the crude solid in a series of solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol). Filter the solid after each wash. This will remove impurities that are soluble in those solvents.

    • Solution 3: Activated Carbon Treatment. If the impurities are colored, dissolving the product in a hot solvent and treating it with a small amount of activated carbon can remove these impurities. The carbon is then removed by hot filtration.

Data Presentation

Table 1: Suggested Solvents for Solubility Screening and Recrystallization of this compound

Solvent ClassExamplesPotential Utility
Non-polar Hexane, Heptane, CyclohexaneLikely to be poor solvents, but can be used as anti-solvents in a recrystallization system. Useful for washing non-polar impurities from the crude solid.
Halogenated Dichloromethane (DCM), ChloroformMay show moderate solubility, especially when heated. Useful as the "good" solvent component in a recrystallization pair with a non-polar anti-solvent like hexane.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate solubility may be observed. THF is a stronger solvent than diethyl ether.
Esters Ethyl acetate (EtOAc)A versatile solvent that may dissolve the compound upon heating. Often used in combination with heptane for recrystallization.
Aromatic Toluene, XylenesGood candidates for dissolving non-polar aromatic compounds, especially at elevated temperatures.[2]
Ketones Acetone, Methyl Ethyl Ketone (MEK)May provide good solubility, particularly when heated.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Solubility is expected to be limited at room temperature but may increase significantly with heat. Often used in combination with water for recrystallization.[3]
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High boiling point solvents that are likely to dissolve the compound, especially at elevated temperatures. Useful for difficult-to-dissolve compounds, but can be hard to remove.

Experimental Protocols

Protocol 1: Systematic Determination of Solubility and Identification of a Recrystallization Solvent

This protocol provides a general method for determining the qualitative solubility of this compound and for identifying a suitable solvent or solvent system for recrystallization.

  • Preparation: Place a small amount (approx. 10-20 mg) of the crude, dry this compound into several test tubes.

  • Room Temperature Solubility Test:

    • To each test tube, add a different solvent from Table 1, starting with 0.5 mL.

    • Vortex or shake the test tubes vigorously for 1 minute.

    • Observe if the solid dissolves completely. If it does, the compound is likely too soluble in that solvent for it to be a good single-solvent recrystallization choice, but it could be a "good" solvent in a two-solvent system.

    • If the solid does not dissolve, add another 0.5 mL of the solvent and vortex again. Repeat up to a total volume of 3 mL. Note the solubility at room temperature.

  • Hot Solubility Test:

    • For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate with stirring.

    • Observe if the solid dissolves upon heating. A good single-solvent for recrystallization will dissolve the compound when hot but not when cold.

    • If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

    • Observe if crystals form upon cooling. The formation of a significant amount of crystalline precipitate indicates a promising recrystallization solvent.

  • Two-Solvent System Identification:

    • If no single solvent is ideal, select a "good" solvent (one in which the compound is soluble at room temperature or upon gentle heating) and a "poor" solvent (one in which the compound is insoluble). The two solvents must be miscible.

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise with swirling until the solution becomes cloudy (turbid).

    • Add a few drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly. The formation of crystals indicates a good two-solvent system for recrystallization.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Initial Observation cluster_assess Assessment cluster_path1 Handling Fine Precipitate cluster_path2 Handling Oily Product cluster_path3 Purification of Insoluble Solid cluster_end Outcome start Poor Solubility or Precipitation Issue assess_physical_form What is the physical form? start->assess_physical_form fine_precipitate Fine Precipitate assess_physical_form->fine_precipitate Fine Solid oily_product Oil / Waxy Solid assess_physical_form->oily_product Oil/Waxy insoluble_solid Insoluble Solid assess_physical_form->insoluble_solid Insoluble Crude slow_cooling Slow Cooling/ Gradual Anti-solvent Addition fine_precipitate->slow_cooling hot_filtration Hot Filtration fine_precipitate->hot_filtration end_product Pure, Crystalline Product slow_cooling->end_product hot_filtration->end_product induce_crystallization Induce Crystallization (Scratch, Seed) oily_product->induce_crystallization solvent_antisolvent Solvent-Antisolvent System oily_product->solvent_antisolvent induce_crystallization->end_product solvent_antisolvent->end_product recrystallization Recrystallization insoluble_solid->recrystallization trituration Trituration / Washing insoluble_solid->trituration recrystallization->end_product trituration->end_product

Caption: Troubleshooting workflow for poor solubility of this compound.

Purification_Workflow cluster_start Starting Material cluster_workup Initial Workup cluster_purification Purification cluster_end Final Product start Crude Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash Wash Organic Layer (e.g., Water, Brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Assess Solubility of Crude Solid concentrate->purification_choice column Silica Gel Chromatography (if soluble) purification_choice->column Good Solubility recrystallize Recrystallization (if poorly soluble) purification_choice->recrystallize Poor Solubility triturate Trituration (if very insoluble) purification_choice->triturate Very Poor Solubility end Pure this compound column->end recrystallize->end triturate->end

Caption: General purification workflow for this compound.

References

Identification and removal of impurities in 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)-1,3-oxazole. The information is designed to help identify and remove impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what are the likely impurities associated with them?

A1: Two common synthetic routes are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Oxazole Synthesis. Each has a distinct impurity profile.

  • Van Leusen Oxazole Synthesis: This method involves the reaction of 4-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC).

    • Potential Impurities:

      • Unreacted 4-fluorobenzaldehyde

      • Unreacted or decomposed Tosylmethyl isocyanide (TosMIC)[1][2]

      • 4-Toluenesulfinic acid (a byproduct)

      • 4-Tosyl-4,5-dihydrooxazole intermediate (if the final elimination step is incomplete)

      • Nitrile byproducts if ketone impurities are present in the starting aldehyde.[3]

  • Robinson-Gabriel Oxazole Synthesis: This synthesis involves the cyclodehydration of a 2-acylamino-ketone.[4][5]

    • Potential Impurities:

      • Unreacted 2-acylamino-ketone starting material

      • Byproducts from incomplete cyclization or dehydration

      • Degradation products if harsh acidic conditions are used with sensitive substrates[4]

Q2: What are the initial signs of an impure product?

A2: An impure sample of this compound may present as an off-color solid (e.g., yellow or brown instead of white), have a broad melting point range, or show unexpected spots on a Thin Layer Chromatography (TLC) plate. Spectroscopic data (NMR, MS) will also show unexpected peaks.

Q3: What are the recommended analytical techniques for identifying impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main compound from its impurities. A stability-indicating HPLC method can resolve the active pharmaceutical ingredient (API) from its degradation products.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The mass fragmentation pattern can help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the main compound and any impurities present. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying non-volatile impurities.

Q4: How can I remove identified impurities?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: Effective for removing small amounts of impurities. The choice of solvent is crucial.

  • Column Chromatography: A standard method for purifying larger quantities of material or for separating compounds with similar polarities.[8]

Q5: What are potential degradation pathways for this compound?

A5: Oxazole rings can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are recommended to understand the stability of the molecule and identify potential degradation products.[7]

Troubleshooting Guides

Problem 1: Low Yield in Van Leusen Synthesis
Symptom Possible Cause Troubleshooting Steps
Low or no product formationPoor quality of 4-fluorobenzaldehyde (e.g., oxidized to 4-fluorobenzoic acid)Use freshly distilled or purified 4-fluorobenzaldehyde.
Decomposition of TosMIC reagentStore TosMIC in a desiccator and handle under an inert atmosphere.[1][2]
Incomplete elimination of the tosyl group from the dihydrooxazole intermediateIncrease the reaction time or temperature, or consider using a stronger base for the elimination step.
Problem 2: Unexpected Byproducts in the Reaction Mixture
Symptom Possible Cause Troubleshooting Steps
Presence of a nitrile byproduct (identified by IR or MS)Ketone impurity in the 4-fluorobenzaldehyde starting materialPurify the aldehyde by distillation or column chromatography before use.[3]
A significant amount of unreacted starting materialsInsufficient reaction time or temperatureMonitor the reaction progress using TLC. If the reaction stalls, consider a gradual increase in temperature.
Problem 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Troubleshooting Steps
Oily product that does not solidifyPresence of residual solvent or low-melting impuritiesTry co-evaporation with a suitable solvent (e.g., heptane) or attempt purification by column chromatography.
Product remains colored after initial purificationPresence of persistent colored impuritiesConsider treatment with activated carbon during recrystallization or use a different stationary phase for column chromatography.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (Exemplary)

This protocol is a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Forced Degradation Study:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample at 105 °C.

  • Photolytic Degradation: Expose the sample to UV light.

Analyze the stressed samples using the developed HPLC method to ensure the degradation products are well-resolved from the parent peak.[6][7]

Protocol 2: Purification by Column Chromatography (Exemplary)
Parameter Condition
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC.
Sample Preparation Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
Fraction Collection Collect fractions and monitor by TLC to identify those containing the pure product.
Post-Purification Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization (Exemplary)
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Potential Impurities and their Identification
Impurity Potential Origin Analytical Identification Method Expected Observations
4-FluorobenzaldehydeUnreacted starting materialHPLC, GC-MSA distinct peak with a different retention time from the product.
Tosylmethyl isocyanide (TosMIC)Unreacted starting materialHPLC, LC-MSA peak corresponding to the mass of TosMIC.
4-Toluenesulfinic acidByproduct of Van Leusen synthesisHPLC, LC-MSAn acidic impurity that may have a different retention time.
4-Tosyl-4,5-dihydrooxazoleIntermediate in Van Leusen synthesisLC-MS, NMRA species with a mass corresponding to the intermediate.
4-Fluorobenzoic acidOxidation of 4-fluorobenzaldehydeHPLC, LC-MSAn acidic impurity with a characteristic mass.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Van Leusen Synthesis cluster_impurities Potential Impurities 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Unreacted_Aldehyde Unreacted 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Unreacted_Aldehyde TosMIC TosMIC Reaction Reaction TosMIC->Reaction Unreacted_TosMIC Unreacted TosMIC TosMIC->Unreacted_TosMIC Intermediate 4-Tosyl-4,5-dihydrooxazole Reaction->Intermediate Product This compound Intermediate->Product Byproduct 4-Toluenesulfinic acid Intermediate->Byproduct Incomplete_Reaction Incomplete Elimination (Intermediate) Intermediate->Incomplete_Reaction

Caption: Van Leusen synthesis pathway and potential impurity formation.

Analytical_Workflow Crude_Product Crude this compound TLC Initial Purity Check (TLC) Crude_Product->TLC HPLC_Screen HPLC Screening TLC->HPLC_Screen GCMS_Analysis GC-MS Analysis (for volatile impurities) HPLC_Screen->GCMS_Analysis NMR_Analysis NMR Analysis (¹H, ¹³C, ¹⁹F) HPLC_Screen->NMR_Analysis LCMS_Analysis LC-MS Analysis (for non-volatile impurities) HPLC_Screen->LCMS_Analysis Impurity_Identified Impurity Profile Established GCMS_Analysis->Impurity_Identified NMR_Analysis->Impurity_Identified LCMS_Analysis->Impurity_Identified Purification Proceed to Purification Impurity_Identified->Purification

Caption: Analytical workflow for impurity identification.

Purification_Decision_Tree Start Impure Product Impurity_Level Assess Impurity Level (e.g., by HPLC) Start->Impurity_Level Low_Impurity Low Level of Impurities (<5%) Impurity_Level->Low_Impurity Low High_Impurity High Level of Impurities (>5%) Impurity_Level->High_Impurity High Recrystallization Attempt Recrystallization Low_Impurity->Recrystallization Column_Chromatography Perform Column Chromatography High_Impurity->Column_Chromatography Purity_Check_1 Check Purity (HPLC/TLC) Recrystallization->Purity_Check_1 Purity_Check_2 Check Purity (HPLC/TLC) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Not Pure Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Purity_Check_2->Pure_Product Pure Repurify Consider Repurification or Alternative Method Purity_Check_2->Repurify Not Pure

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing the Stability of 5-(4-Fluorophenyl)-1,3-oxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with 5-(4-Fluorophenyl)-1,3-oxazole in biological assays. Our goal is to help you ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous assay buffers?

A1: The 1,3-oxazole ring, while generally aromatic and relatively stable, can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of this compound in aqueous buffers is pH-dependent. It is most stable at neutral pH (around 7.4) and may degrade over time at pH values significantly above or below this.

Q2: My compound appears to be losing activity during my multi-day cell-based assay. What could be the cause?

A2: Loss of activity over extended incubation periods can be due to several factors:

  • Chemical Instability: The compound may be degrading in the cell culture medium. The presence of components in the medium, such as serum proteins, could potentially influence its stability.

  • Metabolic Degradation: If you are using metabolically active cells, they may be metabolizing the compound into less active or inactive forms.

  • Adsorption: The compound may be adsorbing to the surface of the plasticware (e.g., microplates, flasks), reducing its effective concentration in the medium.

Q3: I am observing inconsistent results between experiments. What are some common sources of variability when working with this compound?

A3: Inconsistent results can arise from:

  • Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound from your stock solution upon dilution into aqueous assay buffers is a common issue. This can be particularly problematic at higher concentrations.

  • Stock Solution Instability: The compound may not be stable in your chosen solvent for long-term storage. It's crucial to use a suitable solvent and store the stock solution under appropriate conditions (e.g., -20°C or -80°C, protected from light).[1]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final compound concentration.

Q4: Can the fluorine substituent on the phenyl ring cause any specific issues in my assays?

A4: While the fluorophenyl group generally enhances metabolic stability, it is important to be aware of potential assay interference. Some fluorinated compounds have been known to interfere with fluorescence-based assays by exhibiting autofluorescence.[2] It is always recommended to run proper controls to account for any potential assay artifacts.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers
Potential Cause Recommended Solution
Poor aqueous solubility.- Perform a solubility test in your specific assay buffer before the main experiment.- Prepare a higher concentration stock solution in an organic solvent like DMSO and use a serial dilution to reach the final concentration, ensuring the final DMSO concentration is low (<0.5%) and consistent across all wells.[3]
"Salting out" effect in high salt concentration buffers.If permissible for your assay, consider using a buffer with a lower salt concentration.[3]
Shock precipitation upon dilution.Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing to allow for a more gradual change in solvent polarity.[3]
Issue 2: Inconsistent Assay Results (e.g., variable IC50 values)
Potential Cause Recommended Solution
Compound degradation in assay buffer.- Assess the stability of the compound in your assay buffer over the time course of the experiment using an analytical method like HPLC.- If unstable, consider shortening the incubation time or modifying the buffer composition (e.g., adjusting pH).
Inconsistent final DMSO concentration.Ensure the final concentration of DMSO is identical in all wells, including controls. Prepare a dilution series of your compound in your assay buffer with a constant final DMSO concentration.
Compound adsorption to plasticware.Consider using low-adsorption microplates. The inclusion of a small percentage of a non-ionic surfactant (e.g., Tween-20) in the assay buffer, if compatible with the assay, can sometimes mitigate this.
Issue 3: Suspected Metabolic Degradation in Cell-Based Assays
Potential Cause Recommended Solution
Metabolism by cellular enzymes.- Co-incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability in a controlled in vitro system.- If metabolism is confirmed, consider using a cell line with lower metabolic activity or incorporating metabolic inhibitors if appropriate for the experimental question.
Time-dependent loss of compound.Analyze the concentration of the parent compound in the cell culture supernatant at different time points using LC-MS to determine its half-life in the presence of cells.

Experimental Protocols

Protocol 1: Assessing Aqueous Stability by HPLC

Objective: To determine the stability of this compound in different aqueous buffers over time.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Aqueous buffers of interest (e.g., Phosphate Buffered Saline pH 7.4, Acetate Buffer pH 5.0, Carbonate-Bicarbonate Buffer pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation: Dilute the stock solution to a final concentration of 10 µM in each of the aqueous buffers. Prepare a sufficient volume to allow for sampling at multiple time points.

  • Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately quench any potential degradation by diluting the aliquot 1:1 with cold acetonitrile.

  • HPLC Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound (relative to the T=0 time point) against time for each buffer condition.

Protocol 2: Assessing Stability in Cell Culture Medium

Objective: To evaluate the stability of this compound in complete cell culture medium.

Materials:

  • This compound

  • DMSO (Sterile, cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Incubator (37°C, 5% CO2)

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a sterile 10 mM stock solution of this compound in DMSO.

  • Sample Preparation: Spike the compound into the complete cell culture medium to a final concentration of 1 µM.

  • Incubation: Incubate the medium in a sterile container in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.

  • Sample Processing: Precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitate.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the parent compound.

  • Data Analysis: Calculate the half-life (t½) of the compound in the cell culture medium.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
Acetate (5.0)85%65%
PBS (7.4)98%95%
Carbonate (9.0)70%40%

Table 2: Hypothetical Metabolic Stability in Liver Microsomes

SpeciesHalf-life (t½) in minutesIntrinsic Clearance (µL/min/mg protein)
Human> 60< 10
Rat4525
Mouse3040

Visualizations

degradation_pathway compound This compound protonated Protonated Oxazolium Ion compound->protonated + H+ (Acidic pH) intermediate Tetrahedral Intermediate protonated->intermediate + H2O (Nucleophilic Attack) ring_opened Ring-Opened Intermediate intermediate->ring_opened Ring Opening product Degradation Product (e.g., Amino Ketone) ring_opened->product Tautomerization

Caption: Proposed acid-catalyzed hydrolytic degradation pathway for this compound.

troubleshooting_workflow start Inconsistent Assay Results solubility Check Solubility start->solubility stability Assess Stability (HPLC/LC-MS) solubility->stability Soluble optimize_sol Optimize Formulation (e.g., co-solvent, sonication) solubility->optimize_sol Precipitation assay_format Review Assay Protocol stability->assay_format Stable modify_protocol Modify Protocol (e.g., shorter incubation) stability->modify_protocol Degradation check_controls Validate Controls (positive, negative, vehicle) assay_format->check_controls Protocol OK optimize_sol->stability modify_protocol->assay_format end Consistent Results check_controls->end Controls Valid

Caption: A logical workflow for troubleshooting inconsistent results in biological assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare concentrated stock in DMSO prep_working Prepare working solutions in assay buffer prep_stock->prep_working add_compound Add compound to assay plate prep_working->add_compound incubate Incubate for defined period add_compound->incubate readout Measure assay signal incubate->readout normalize Normalize data to controls readout->normalize calculate Calculate IC50/EC50 normalize->calculate

Caption: A general experimental workflow for a typical in vitro biological assay.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of 5-(4-Fluorophenyl)-1,3-oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including significant anticancer potential.[1][2] This guide provides a comparative overview of the anticancer activity of 5-(4-Fluorophenyl)-1,3-oxazole and its structurally related analogs. The information presented is collated from various studies to offer insights into their structure-activity relationships and potential as therapeutic agents.

Comparative Cytotoxicity Data

The in vitro anticancer activity of this compound analogs and other related oxazole/oxadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of a compound's cytotoxic potency, with lower values denoting higher efficacy.

Compound ID/NameCancer Cell LineAssay TypeActivity (µM)Reference
2-(4-Fluorophenyl)-5-(toluene-4-sulfonyl)-1,3-oxazole-4-carbonitrileSF-268 (Glioblastoma)GI504.61[3]
2-(4-Fluorophenyl)-5-(toluene-4-sulfonyl)-1,3-oxazole-4-carbonitrileSF-539 (Glioblastoma)GI502.44[3]
3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazoleHCT-116 (Colon)GI50Not explicitly stated[4]
3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazoleZR-75-1 (Breast)GI50Not explicitly stated[4]
3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazoleHeLa (Cervical)GI50Not explicitly stated[4]
5-(4-Fluorophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amineNot specifiedNot specifiedNot specified[5]
{5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[1,3,4] oxadiazol-2-yl- methyl}-phenyl-amineCaco-2 (Colon)IC502.3[6]
3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2- phenylquinazolin-4(3H)-oneK562 (Leukemia)IC5017.7[6]

Note: The table includes data for closely related analogs where direct comparative data for this compound was not available in the search results. The structural differences in the analogs, such as the position of the fluorophenyl group and the nature of other substituents, significantly influence their anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the anticancer activity of oxazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) for a specified period, usually 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.[1]

  • MTT Reagent Addition: After the treatment period, the culture medium is replaced with fresh medium containing the MTT reagent. The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[7]

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compounds at various concentrations for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells) are added to the cell suspension.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of:

    • Viable cells (Annexin V- and PI-negative)

    • Early apoptotic cells (Annexin V-positive and PI-negative)

    • Late apoptotic/necrotic cells (Annexin V- and PI-positive)

    • Necrotic cells (Annexin V-negative and PI-positive)

Cell Cycle Analysis (Propidium Iodide Staining)

This method is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Protocol:

  • Cell Treatment and Fixation: Cells are treated with the oxazole derivatives and then harvested. The cells are then fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with propidium iodide (PI), which intercalates with DNA.[7]

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Mechanistic Insights and Signaling Pathways

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms of action, including the inhibition of tubulin polymerization, STAT3, G-quadruplexes, and DNA topoisomerases.[2][8] The following diagram illustrates a simplified workflow for investigating the anticancer mechanism of these compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation A Oxazole Analogs Library B In Vitro Cytotoxicity (MTT Assay) A->B C Apoptosis Assay (Annexin V/PI) B->C Potent Analogs D Cell Cycle Analysis (PI Staining) B->D E Target Identification (e.g., Western Blot) C->E Apoptosis Induction D->E Cell Cycle Arrest F Pathway Analysis E->F caption Experimental workflow for anticancer evaluation. G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Drug Action A Tubulin Dimers B Microtubule Polymerization A->B C Microtubule Depolymerization B->C D Mitotic Spindle Formation B->D E Cell Division D->E G Cell Cycle Arrest (G2/M Phase) D->G F Oxazole Analog F->B Inhibition H Apoptosis G->H caption Tubulin polymerization inhibition pathway.

References

A Comparative Analysis of 5-(4-Fluorophenyl)-1,3-oxazole and 5-(4-Chlorophenyl)-1,3-oxazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of 5-(4-Fluorophenyl)-1,3-oxazole and 5-(4-Chlorophenyl)-1,3-oxazole.

The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogenated phenyl group at the 5-position of the oxazole ring can significantly influence the molecule's physicochemical properties and biological potency. This guide provides a comparative overview of two such analogs: this compound and 5-(4-Chlorophenyl)-1,3-oxazole, offering valuable insights for researchers in the field of drug discovery and development.

Physicochemical Properties: A Comparative Overview

The substitution of a fluorine atom with a chlorine atom at the para-position of the phenyl ring leads to predictable differences in the physicochemical properties of the resulting oxazole derivatives. Generally, the chloro-substituted compound is expected to have a higher molecular weight, melting point, and lipophilicity (logP) compared to its fluoro-substituted counterpart. These differences can have a significant impact on the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyThis compound5-(4-Chlorophenyl)-1,3-oxazole
Molecular Formula C₉H₆FNOC₉H₆ClNO
Molecular Weight 163.15 g/mol 179.60 g/mol
Melting Point Data not available in comparative studiesData not available in comparative studies
logP (Predicted) ~2.5~2.9
Appearance Likely a solid at room temperatureSolid

Note: Experimental values for melting points can vary depending on the purity of the compound and the experimental conditions. Predicted logP values are estimations and may differ from experimental values.

Synthesis of 5-(4-Halophenyl)-1,3-oxazoles

Several synthetic routes are available for the preparation of 5-aryl-1,3-oxazoles. Two of the most common and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Experimental Protocols

1. Robinson-Gabriel Synthesis:

This method involves the cyclodehydration of a 2-acylamino ketone precursor.

  • Step 1: Synthesis of the 2-acylamino ketone: The synthesis starts with the acylation of an α-amino ketone. For example, 2-amino-1-(4-fluorophenyl)ethan-1-one can be reacted with an acylating agent (e.g., acetic anhydride) to yield the corresponding N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide.

  • Step 2: Cyclodehydration: The resulting 2-acylamino ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce intramolecular cyclization and dehydration, affording the desired 5-(4-halophenyl)-1,3-oxazole.[1][2][3][4]

2. Van Leusen Oxazole Synthesis:

This reaction provides a direct route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6][7][8]

  • Reaction: 4-Fluorobenzaldehyde or 4-chlorobenzaldehyde is reacted with TosMIC in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol or aprotic polar solvents. The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final 5-(4-halophenyl)-1,3-oxazole.[5][6][7][8]

Below is a generalized workflow for the synthesis of 5-(4-halophenyl)-1,3-oxazoles.

cluster_robinson_gabriel Robinson-Gabriel Synthesis cluster_van_leusen Van Leusen Synthesis rg_start 2-Amino-1-(4-halophenyl)ethanone rg_acyl Acylation rg_start->rg_acyl Acylating Agent rg_intermediate 2-Acylamino-1-(4-halophenyl)ethanone rg_acyl->rg_intermediate rg_cyclize Cyclodehydration rg_intermediate->rg_cyclize Dehydrating Agent rg_product 5-(4-Halophenyl)-1,3-oxazole rg_cyclize->rg_product vl_start 4-Halobenzaldehyde vl_react Reaction with TosMIC vl_start->vl_react TosMIC, Base vl_product 5-(4-Halophenyl)-1,3-oxazole vl_react->vl_product

General synthetic routes to 5-(4-halophenyl)-1,3-oxazoles.

Biological Activities: A Comparative Perspective

Both this compound and 5-(4-chlorophenyl)-1,3-oxazole have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents. The nature of the halogen substituent can significantly influence the potency and spectrum of activity.

Antimicrobial Activity

Oxazole derivatives are known to possess antimicrobial properties. While direct comparative data for these two specific compounds is limited, studies on related 5-(halophenyl)-oxadiazoles and other heterocyclic systems suggest that both fluoro and chloro substituents can contribute to antibacterial and antifungal activity.[9] The increased lipophilicity of the chloro-substituted compound may enhance its ability to penetrate microbial cell membranes, potentially leading to higher activity in some cases. However, the high electronegativity of fluorine can also lead to strong interactions with biological targets.

Anticancer Activity

The anticancer potential of 5-aryl-1,3-oxazole derivatives is an active area of research. Preliminary studies indicate that compounds with a 4-chlorophenyl group at the 5-position of an oxazole ring may exhibit cytotoxic effects on certain cancer cell lines.[1] The mechanism of action for such compounds is often linked to the inhibition of key cellular processes, such as cell cycle progression or the induction of apoptosis.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by these compounds, leading to an anticancer effect.

compound 5-(4-Halophenyl)-1,3-oxazole target_protein Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition signaling_cascade Downstream Signaling Cascade target_protein->signaling_cascade proliferation Cell Proliferation signaling_cascade->proliferation apoptosis Apoptosis signaling_cascade->apoptosis

Hypothetical signaling pathway modulated by 5-(4-halophenyl)-1,3-oxazoles.

Conclusion

Both this compound and 5-(4-Chlorophenyl)-1,3-oxazole are valuable scaffolds for the development of new therapeutic agents. The choice between a fluoro or chloro substituent will depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. The chloro derivative offers higher lipophilicity, which may be advantageous for cell penetration, while the fluoro derivative's high electronegativity can lead to unique target interactions. Further head-to-head comparative studies are needed to fully elucidate the structure-activity relationships and to determine which analog holds greater promise for specific therapeutic applications. This guide provides a foundational understanding to aid researchers in their exploration of these promising compounds.

References

Structure-Activity Relationship of 5-Phenyl-1,3-Oxazole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 5-phenyl-1,3-oxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 5-phenyl-1,3-oxazole sulfonamide derivatives, focusing on their anticancer properties as inhibitors of tubulin polymerization. The presented data is primarily based on the findings of Sisco and Barnes (2021), who synthesized and evaluated a novel series of these compounds against the National Cancer Institute's (NCI) 60 human tumor cell line panel.[1][2]

Comparison of Anticancer Activity

The anticancer activity of the synthesized 1,3-oxazole sulfonamide derivatives was evaluated in the NCI-60 screen, a comprehensive panel of 60 human cancer cell lines. The 50% growth inhibition (GI50) values for a selection of these compounds against representative leukemia and non-small cell lung cancer cell lines are summarized in the table below. The data highlights the potent and selective nature of these derivatives.

Compound IDR Group (Substituent on Sulfonamide Nitrogen)Leukemia (CCRF-CEM) GI50 (µM)Non-Small Cell Lung Cancer (HOP-92) GI50 (µM)
1 Phenyl0.831.2
2 4-Methylphenyl0.650.98
3 4-Methoxyphenyl1.11.5
4 4-Chlorophenyl0.0760.11
5 2-Chloro-5-methylphenyl0.049 0.068
6 1-Naphthyl0.045 0.072
7 2,4-Dichlorophenyl0.120.18

Key Findings from the SAR Analysis:

  • Halogenation is Key: The presence of halogen substituents on the phenyl ring of the sulfonamide moiety significantly enhances anticancer activity. For instance, the 4-chlorophenyl derivative (4 ) exhibited a marked increase in potency compared to the unsubstituted phenyl analog (1 ).

  • Positional Isomers Matter: The position and nature of the substituents are crucial. The 2-chloro-5-methylphenyl derivative (5 ) was identified as one of the most potent compounds, demonstrating that a specific substitution pattern is highly favorable for activity.[1]

  • Bulky Aromatic Systems are Tolerated: The 1-naphthyl derivative (6 ) also displayed excellent potency, indicating that larger, rigid aromatic systems can be accommodated in the binding site and contribute to enhanced activity.[1]

  • Electron-donating Groups Decrease Potency: The introduction of electron-donating groups, such as the methoxy group in compound 3 , led to a decrease in anticancer activity compared to the unsubstituted analog.

Mechanism of Action: Tubulin Polymerization Inhibition

The potent anticancer activity of these 5-phenyl-1,3-oxazole sulfonamides is attributed to their ability to inhibit tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for various cellular processes, including cell division, motility, and intracellular transport.

By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4][5]

5-Phenyl-1,3-Oxazole Derivative 5-Phenyl-1,3-Oxazole Derivative Tubulin Tubulin 5-Phenyl-1,3-Oxazole Derivative->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Signaling pathway of 5-phenyl-1,3-oxazole derivatives.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the 5-phenyl-1,3-oxazole sulfonamide derivatives was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This standardized protocol is a robust method for identifying and characterizing novel anticancer agents.[6][7]

Methodology:

  • Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are incubated for 24 hours prior to the addition of the test compounds.[6]

  • Compound Preparation and Addition: The test compounds are solubilized in dimethyl sulfoxide (DMSO) and diluted with the cell culture medium. The compounds are then added to the plates at five different concentrations (typically in 10-fold dilutions).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Endpoint Measurement: After the incubation period, the cells are fixed with trichloroacetic acid (TCA). Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content. The absorbance is read on an automated plate reader.

  • Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from dose-response curves for each cell line.

Start Start Cell_Culture Culture NCI-60 Cell Lines Start->Cell_Culture Plating Plate Cells in 96-well Plates Cell_Culture->Plating Incubation_24h Incubate for 24h Plating->Incubation_24h Compound_Addition Add 5-Phenyl-1,3-Oxazole Derivatives Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h Cell_Fixation Fix Cells with TCA Incubation_48h->Cell_Fixation SRB_Assay Perform Sulforhodamine B (SRB) Assay Cell_Fixation->SRB_Assay Data_Analysis Analyze Absorbance to Determine GI50 SRB_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for NCI-60 anticancer screening.

Structure-Activity Relationship (SAR) Logic

The SAR of the 5-phenyl-1,3-oxazole sulfonamide series can be summarized by the following logical relationships, which guide the design of more potent analogs.

Core_Scaffold 5-Phenyl-1,3-Oxazole Sulfonamide Core R_Group Modification of R Group on Sulfonamide Core_Scaffold->R_Group Halogenation Introduction of Halogens (e.g., Cl) R_Group->Halogenation Bulky_Aromatics Introduction of Bulky Aromatic Rings (e.g., Naphthyl) R_Group->Bulky_Aromatics Electron_Donating Introduction of Electron-Donating Groups (e.g., OMe) R_Group->Electron_Donating Increased_Potency Increased Anticancer Potency Halogenation->Increased_Potency Bulky_Aromatics->Increased_Potency Decreased_Potency Decreased Anticancer Potency Electron_Donating->Decreased_Potency

Caption: Logical flow of the SAR analysis.

References

The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the enhanced therapeutic potential of fluorinated oxazole derivatives, supported by experimental data from analogous heterocyclic systems.

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] A key strategy in modern drug discovery to enhance the therapeutic efficacy of such scaffolds is the introduction of fluorine atoms. Fluorination can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved potency and a better pharmacokinetic profile.[2][3]

This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated oxazole-related compounds. While direct head-to-head comparative studies on a single oxazole core are limited in publicly available literature, compelling evidence from closely related heterocyclic structures, such as benzoxazoles, strongly suggests a significant therapeutic advantage for fluorinated analogs.

Data Presentation: The Impact of Fluorination on Anticancer Activity

The following data, derived from studies on benzoxazole derivatives, illustrates the potential enhancement in biological activity upon fluorination. These compounds share a core heterocyclic structure with oxazoles, making these findings highly relevant for predicting the behavior of fluorinated oxazoles.

A study on benzoxazole derivatives as inhibitors of the Endoplasmic Reticulum Kinase (PERK), a target in cancer therapy, demonstrated a notable increase in potency with the addition of a fluorine atom.[2]

Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Benzoxazole Derivatives against PERK [2]

Compound TypeStructureTargetIC50 (nM)
Non-Fluorinated AnalogPERK2.5
Fluorinated AnalogPERK0.8

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Furthermore, evaluations of fluorinated benzoxazoles against various cancer cell lines have consistently shown potent cytotoxic effects. For instance, a 5-fluorobenzoxazole derivative demonstrated significant activity against both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-468) breast cancer cell lines.[2]

Table 2: Anticancer Activity of a 5-Fluorobenzoxazole Derivative [2]

CompoundCancer Cell LineIC50 (µM)
5-FluorobenzoxazoleMCF-7 (Breast)0.36
MDA-MB-468 (Breast)0.27

These findings underscore the potential of fluorination to significantly enhance the anticancer efficacy of oxazole-based compounds. The electron-withdrawing nature of fluorine can alter the electronic properties of the oxazole ring, potentially leading to stronger interactions with biological targets.[2]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments cited in the evaluation of such compounds are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated oxazoles) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compounds at different concentrations to the reaction mixture.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synth_non_fluoro Non-Fluorinated Oxazole Synthesis invitro In Vitro Assays (MTT, Kinase, Tubulin) synth_non_fluoro->invitro synth_fluoro Fluorinated Oxazole Synthesis synth_fluoro->invitro invivo In Vivo Studies (Animal Models) invitro->invivo data_comp Comparative Data Analysis invivo->data_comp sar SAR Studies data_comp->sar

General workflow for comparative biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Oxazole Fluorinated/Non-Fluorinated Oxazole Compound Oxazole->RAF Inhibition

Simplified MAPK signaling pathway with potential inhibition.

References

A Head-to-Head Comparison of Oxazole-Based and Known Kinase Inhibitors: Mubritinib vs. Lapatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis with Supporting Experimental Data

The oxazole scaffold is a prominent feature in many biologically active compounds and has garnered significant attention in medicinal chemistry for its potential as a kinase inhibitor.[1][2] This guide provides a detailed head-to-head comparison of Mubritinib, an oxazole-containing compound, with Lapatinib, a well-established dual tyrosine kinase inhibitor. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Performance Comparison: Mubritinib vs. Lapatinib

Mubritinib (TAK-165) is a potent and highly selective inhibitor of HER2/ErbB2, a receptor tyrosine kinase that is a key driver in several cancers, particularly breast cancer.[3][4] In contrast, Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and HER2.[5][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds across a variety of cancer cell lines, providing a quantitative measure of their anti-proliferative potency.

Cell LineCancer TypeHER2 ExpressionMubritinib IC50 (nM)Lapatinib IC50 (nM)
BT-474Breast CancerOverexpressing6[3]36[7]
SK-BR-3Breast CancerOverexpressingNot Available80[7]
LNCaPProstate CancerWeak53[4]Not Available
T24Bladder CancerWeak91[4]Not Available
PC-3Prostate CancerVery Faint4620[4]Not Available
HT1376Bladder CancerEGFR-overexpressing>25000[4]Not Available
ACHNRenal CancerEGFR-overexpressing>25000[4]Not Available
UACC-812Breast CancerOverexpressingNot Available10[8]
MDA-MB-231Breast CancerHigh EGFRNot Available18600[8]

Note: IC50 values can vary between studies due to differences in experimental conditions.[9]

Mechanism of Action and Signaling Pathways

Both Mubritinib and Lapatinib exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. Lapatinib functions as a reversible, potent inhibitor of both EGFR and HER2 tyrosine kinases by competitively binding to the intracellular ATP-binding site of these receptors.[10][11] This prevents their autophosphorylation and blocks the initiation of downstream signaling through the PI3K/Akt and MAPK pathways.[11]

Mubritinib is a highly selective inhibitor of HER2.[3][4] At low concentrations, it effectively blocks HER2 phosphorylation, leading to the downregulation of the PI3K/Akt and MAPK pathways in cells with high HER2 expression.[4] Interestingly, recent studies have revealed that Mubritinib also has off-target effects, including the inhibition of the mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations, which may contribute to its anticancer activity in a HER2-independent manner in certain contexts.[12][13]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates HER2 HER2 HER2->PI3K Activates HER2->Ras Activates Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Mubritinib Mubritinib Mubritinib->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Simplified diagram of the EGFR/HER2 signaling pathway and the inhibitory actions of Lapatinib and Mubritinib.

Experimental Protocols

The determination of a compound's IC50 value is a cornerstone for assessing its potency. This is typically achieved through cell viability assays. Below are detailed protocols for a common colorimetric method, the MTT assay, and a general framework for an in vitro kinase assay.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Mubritinib and Lapatinib stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete medium and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of Mubritinib and Lapatinib in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Incubate the plate for 4 hours to overnight to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with Inhibitor Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Figure 2. Experimental workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[16] Various formats exist, including those that measure the consumption of ATP or the phosphorylation of a substrate.[16]

Objective: To determine the IC50 of Mubritinib and Lapatinib for HER2 and/or EGFR kinase activity in a cell-free system.

Materials:

  • Recombinant human EGFR and HER2 kinase domains

  • Kinase reaction buffer

  • ATP solution

  • Tyrosine kinase substrate (e.g., a synthetic peptide)

  • Mubritinib and Lapatinib stock solutions (in DMSO)

  • Detection reagents (e.g., phospho-specific antibody or a system to detect ATP/ADP levels)

  • 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitors (Mubritinib, Lapatinib) in DMSO.

  • Reaction Setup: Add the kinase, the inhibitor dilution, and the kinase reaction buffer to the wells of a 384-well plate. Allow for a pre-incubation period for the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[17]

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 0.5% phosphoric acid).[17]

  • Detection: Add the detection reagents according to the manufacturer's instructions. This may involve measuring fluorescence, luminescence, or radioactivity.

  • Data Analysis: The kinase activity is determined, and the percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined using non-linear regression analysis.

Conclusion

This guide provides a comparative analysis of the oxazole-containing kinase inhibitor Mubritinib and the established dual EGFR/HER2 inhibitor Lapatinib. The presented data highlights the high potency and selectivity of Mubritinib for HER2-overexpressing cancer cells, while Lapatinib demonstrates broader activity against both EGFR and HER2. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate and compare the efficacy of kinase inhibitors in a preclinical setting. The distinct mechanisms of action and selectivity profiles of these two compounds underscore the importance of targeted therapeutic strategies in oncology.

References

Comparative Analysis of 5-(4-Fluorophenyl)-1,3-oxazole and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and cytotoxic effects of 5-(4-Fluorophenyl)-1,3-oxazole and related heterocyclic compounds against various cancer cell lines.

The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against a wide array of cancer cell lines, including those that have developed resistance to existing chemotherapeutic drugs.[1] This guide provides a comparative overview of the in vitro anticancer activity of this compound and structurally related compounds, supported by experimental data and detailed methodologies for key assays.

Comparative Cytotoxicity of Oxazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2,5-disubstituted oxazole and oxadiazole derivatives against a panel of human cancer cell lines. The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that variations in experimental conditions between studies can influence the reported IC50 values.

Compound/DerivativeTarget Cell Line(s)Cancer Type(s)IC50 (µM)Reference(s)
2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamidePanel of 60 cell linesLung, Colon, Skin, Kidney, Ovarian, Brain, etc.Highly active across all subpanels[2]
2-(4-Fluorophenyl)-5-(toluene-4-sulfonyl)-1,3-oxazole-4-carbonitrileSF-268, SF-539Glioblastoma4.61 (SF-268), 2.44 (SF-539)
2-Aryl-5-(4-piperazin-1-yl)oxazole-4-carbonitrilesRenal cancer cell linesRenal CancerModerate activity[3][4]
5-[(4-Arylsulfonyl)piperazin-1-yl]-2-phenyloxazolesBreast cancer, MelanomaBreast Cancer, MelanomaPronounced activity[3][4]
2,5-disubstituted 1,3,4-oxadiazole derivativesHT-29Colon Cancer1.3 - 2.0[5]
Thiophene based 1,3,4-oxadiazole derivativeCaco-2Colon Cancer5.3[5]
Benzoxazole based 1,3,4-oxadiazole derivativeHT-29Colon Cancer0.018[5]

Mechanisms of Action

Research into the anticancer properties of oxazole derivatives has revealed several potential mechanisms of action. A notable mechanism for 2,5-disubstituted oxazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] These compounds can bind to the colchicine site on β-tubulin, which prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis.[6]

Another significant target for some oxadiazole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9][10][11][12] Constitutive activation of STAT3 is a hallmark of many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[7][8][9] Inhibition of this pathway by small molecules represents a promising therapeutic strategy.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activity of investigational compounds. Below are protocols for key in vitro assays used to assess the anticancer effects of this compound and its analogs.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis, or programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent molecule that binds to DNA. The amount of PI that binds is proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in each phase of the cell cycle based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and a histogram is generated to visualize the cell cycle distribution.

Tubulin Polymerization Inhibition Assay

This in vitro assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

Procedure:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a reaction buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm or fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) using a microplate reader.

  • Analysis: Plot the absorbance or fluorescence as a function of time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization compared to a control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound and its analogs.

Experimental_Workflow_for_Cytotoxicity_Screening Experimental Workflow for Cytotoxicity Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_seeding Seed Cancer Cell Lines in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Test Compounds (e.g., this compound & analogs) at various concentrations incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_reagent Add MTT Reagent incubation_48h->mtt_reagent incubation_4h Incubate for 4h mtt_reagent->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for assessing the cytotoxicity of oxazole derivatives.

STAT3_Signaling_Pathway Targeting the STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) stat3_active->gene_transcription activates oxazole_inhibitor Oxadiazole Derivative (Inhibitor) oxazole_inhibitor->stat3_inactive inhibits phosphorylation Comparison_Logic Comparative Evaluation of Oxazole Analogs cluster_assays In Vitro Assays cluster_evaluation Comparative Performance compound_A This compound (Lead Compound) cytotoxicity Cytotoxicity (IC50) - Multiple Cell Lines compound_A->cytotoxicity apoptosis Apoptosis Induction - Annexin V Assay compound_A->apoptosis cell_cycle Cell Cycle Arrest - PI Staining compound_A->cell_cycle mechanism Mechanism of Action (e.g., Tubulin Polymerization) compound_A->mechanism analog_B Analog B (e.g., 2-Aryl-5-phenyloxazole) analog_B->cytotoxicity analog_B->apoptosis analog_B->cell_cycle analog_B->mechanism analog_C Analog C (e.g., 1,3,4-Oxadiazole derivative) analog_C->cytotoxicity analog_C->apoptosis analog_C->cell_cycle analog_C->mechanism standard_drug Standard Chemotherapy Drug standard_drug->cytotoxicity potency Potency cytotoxicity->potency selectivity Selectivity (Cancer vs. Normal Cells) cytotoxicity->selectivity spectrum Spectrum of Activity cytotoxicity->spectrum

References

A Comparative Guide to the Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. The 5-aryl-1,3-oxazole motif is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of established synthetic routes to 5-(4-Fluorophenyl)-1,3-oxazole, with a focus on reproducibility and robustness, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Van Leusen Oxazole Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.Stoichiometric use of TosMIC, potential for side reactions.
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established.Harsh conditions, limited functional group tolerance.[1]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.Requires anhydrous conditions, preparation of cyanohydrins.[1][2][3]

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed examination of the most common methods for synthesizing this compound, including reaction mechanisms, experimental protocols, and a discussion of their relative merits in terms of reproducibility and robustness.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it an attractive choice for many applications.

Reaction Principle: The synthesis involves the base-mediated condensation of an aldehyde with TosMIC. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.

Experimental Protocol (Adapted for this compound):

  • Materials:

    • 4-Fluorobenzaldehyde (1.0 equiv)

    • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • To a solution of 4-fluorobenzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in methanol, add potassium carbonate (2.0 equiv).

    • Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to afford this compound.

Reproducibility and Robustness: The Van Leusen reaction is generally considered to be reproducible, with yields for 5-aryl oxazoles often reported in the good to excellent range.[4] However, the reaction can be sensitive to the quality of the TosMIC reagent and the dryness of the solvent. The reaction time can also vary depending on the reactivity of the aldehyde. For instance, a microwave-assisted version of the Van Leusen reaction has been shown to produce 5-aryl-1,3-oxazoles in high yield with significantly reduced reaction times.[4] The use of ionic liquids as the solvent has also been explored to improve the efficiency and recyclability of the reaction system.[4]

Logical Workflow for Van Leusen Synthesis:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reflux (4-12h) Reflux (4-12h) 4-Fluorobenzaldehyde->Reflux (4-12h) TosMIC TosMIC TosMIC->Reflux (4-12h) K2CO3 K2CO3 K2CO3->Reflux (4-12h) Methanol Methanol Methanol->Reflux (4-12h) Solvent Removal Solvent Removal Reflux (4-12h)->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Product This compound Chromatography->Product

Caption: General workflow for the Van Leusen synthesis of this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and widely used method for the preparation of oxazoles, involving the cyclodehydration of 2-acylamino ketones.[5] This method is particularly useful when the corresponding 2-acylamino ketone is readily available.

Reaction Principle: The reaction proceeds by the intramolecular cyclization of a 2-acylamino ketone under acidic conditions, followed by dehydration to form the oxazole ring. A variety of dehydrating agents can be employed, including sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).

Experimental Protocol (Adapted for this compound):

  • Starting Material Synthesis (Dakin-West Reaction):

    • The required 2-acylamino-1-(4-fluorophenyl)ethan-1-one can be synthesized from 4-fluorophenylalanine via the Dakin-West reaction.

  • Cyclodehydration:

    • Dissolve the 2-acylamino-1-(4-fluorophenyl)ethan-1-one in a suitable dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid).

    • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or potassium carbonate) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Reproducibility and Robustness: The Robinson-Gabriel synthesis is a well-established method, but its reproducibility can be affected by the harsh reaction conditions. The high temperatures and strong acids required can sometimes lead to side reactions and decomposition of starting materials or products, potentially lowering the yield and making purification more challenging.[6] The choice of dehydrating agent can significantly impact the outcome, with polyphosphoric acid often providing higher yields than sulfuric acid.[6] The robustness of this method is therefore substrate-dependent, and optimization of the reaction conditions is often necessary to achieve consistent results.

Signaling Pathway for Robinson-Gabriel Synthesis:

Start 2-Acylamino-1-(4-fluorophenyl)ethan-1-one Protonation Protonation of carbonyl oxygen Start->Protonation H+ Cyclization Intramolecular nucleophilic attack by amide oxygen Protonation->Cyclization Dehydration Elimination of water Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Key steps in the Robinson-Gabriel synthesis of an oxazole.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[2]

Reaction Principle: This dehydration reaction occurs under mild, anhydrous conditions. The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, which then reacts with the aldehyde to form a chloro-oxazoline intermediate. Subsequent elimination of HCl yields the oxazole.[2]

Experimental Protocol (Adapted for this compound):

  • Materials:

    • 4-Fluorobenzaldehyde cyanohydrin (1.0 equiv)

    • An appropriate aldehyde (e.g., formaldehyde or a protected form) (1.0 equiv)

    • Anhydrous diethyl ether

    • Dry hydrogen chloride gas

  • Procedure:

    • Dissolve the 4-fluorobenzaldehyde cyanohydrin and the aldehyde in anhydrous diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

    • Collect the precipitated oxazole hydrochloride salt by filtration and wash with anhydrous diethyl ether.

    • Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Reproducibility and Robustness: The Fischer oxazole synthesis is a classic method, but its application can be limited by the need for strictly anhydrous conditions and the handling of gaseous hydrogen chloride. The preparation and stability of the cyanohydrin starting material can also affect the reproducibility of the reaction. While it can provide good yields for specific substrates, the formation of byproducts, such as chloro-oxazolines, has been reported.[2] The robustness of this method is therefore sensitive to the purity of reagents and the strict exclusion of moisture.

Experimental Workflow for Fischer Oxazole Synthesis:

cluster_0 Reaction Setup cluster_1 Work-up Cyanohydrin 4-Fluorobenzaldehyde cyanohydrin Reaction Bubble dry HCl gas (0°C, 1-2h) then RT overnight Cyanohydrin->Reaction Aldehyde Aldehyde Aldehyde->Reaction Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction Filtration Collect hydrochloride salt Reaction->Filtration Neutralization Treat with base Filtration->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: A typical experimental workflow for the Fischer oxazole synthesis.

Conclusion

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and challenges regarding reproducibility and robustness.

  • The Van Leusen oxazole synthesis stands out for its mild reaction conditions and good functional group tolerance, making it a highly versatile and often preferred method. Its reproducibility is generally high, although it can be influenced by reagent quality.

  • The Robinson-Gabriel synthesis is a robust and well-established method, particularly when the starting 2-acylamino ketone is readily accessible. However, the harsh reaction conditions may limit its applicability for sensitive substrates and can impact reproducibility due to potential side reactions.

  • The Fischer oxazole synthesis is a classic method that can be effective for specific substitution patterns but is highly sensitive to reaction conditions, particularly the need for strict exclusion of moisture, which can affect its robustness and reproducibility.

The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions. For general-purpose synthesis with a focus on mild conditions and good yields, the Van Leusen approach appears to be the most promising. However, for large-scale synthesis where cost of reagents might be a factor and the starting materials are readily available, the Robinson-Gabriel synthesis could be a viable alternative, provided that the reaction conditions are carefully optimized.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide benchmarking the synthetic efficiency of various routes to 5-(4-Fluorophenyl)-1,3-oxazole has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of common synthetic methodologies, supported by experimental data, to inform the selection of the most efficient pathway for producing this valuable oxazole derivative.

This compound is a key structural motif in many biologically active compounds, making its efficient synthesis a critical aspect of pharmaceutical research and development. This guide focuses on a head-to-head comparison of the most prevalent and effective synthetic strategies, including the Van Leusen Synthesis, the Robinson-Gabriel Synthesis, and a brief overview of the Cornforth Synthesis.

Executive Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiencies.

Synthetic Route Starting Materials Key Reagents Reaction Time Temperature Yield (%) Key Advantages Potential Disadvantages
Van Leusen Synthesis 4-Fluorobenzaldehyde, Tosylmethyl isocyanide (TosMIC)K₃PO₄, Isopropanol8 minutes60 °C (Microwave)90%[1]High yield, very short reaction time, one-pot procedure.TosMIC can be toxic and requires careful handling.
Robinson-Gabriel Synthesis 2-Amino-4'-fluoroacetophenone hydrochloride, Acylating agent (e.g., Formic acid)Dehydrating agent (e.g., H₂SO₄, POCl₃)Several hours (multi-step)Elevated temperatures (e.g., 90-120 °C)Moderate to High (Typically 60-80%)Readily available starting materials, well-established method.Multi-step process, harsh reaction conditions, potential for side products.
Cornforth Synthesis 4-Fluorobenzoyl chloride, Serine methyl ester hydrochlorideTriethylamine, Thionyl chlorideSeveral hours (multi-step)Varies (includes low and high temperatures)ModerateStereospecific if chiral starting materials are used.Less common for this specific substitution pattern, may require specialized starting materials.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on various factors including desired yield, available time and equipment, and the scale of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting a Synthetic Route to this compound start Define Synthesis Goals priority Prioritize Key Metrics (Yield, Time, Scale, Cost) start->priority decision_yield_time High Yield & Speed Critical? priority->decision_yield_time van_leusen Van Leusen Synthesis end Final Synthesis Protocol van_leusen->end Proceed with Microwave Protocol robinson_gabriel Robinson-Gabriel Synthesis robinson_gabriel->end Proceed with Multi-step Protocol cornforth Cornforth Synthesis cornforth->end Consider for specific applications decision_yield_time->van_leusen Yes decision_materials_scale Starting Material Availability & Scalability? decision_yield_time->decision_materials_scale No decision_materials_scale->robinson_gabriel Yes decision_stereochem Stereochemistry a Concern? decision_materials_scale->decision_stereochem No decision_stereochem->robinson_gabriel No decision_stereochem->cornforth Yes

Caption: Decision workflow for selecting the optimal synthetic route.

Experimental Protocols

Van Leusen Synthesis (Microwave-Assisted)

This one-pot reaction offers a rapid and high-yielding route to this compound.[1]

Materials:

  • 4-Fluorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine 4-fluorobenzaldehyde (1.0 mmol), Tosylmethyl isocyanide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add isopropanol (5 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 60 °C with a power of 280 W for 8 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford this compound.

Robinson-Gabriel Synthesis

This classical multi-step method involves the formation of a 2-acylamino-ketone intermediate followed by cyclodehydration.

Step 2a: Synthesis of 2-Amino-4'-fluoroacetophenone (Precursor)

While 2-amino-4'-fluoroacetophenone hydrochloride is commercially available, a synthesis from 4-fluoroacetophenone can be performed. One common method involves bromination followed by reaction with hexamethylenetetramine (Delepine reaction) or other amination procedures.

Step 2b: Acylation of 2-Amino-4'-fluoroacetophenone

Materials:

  • 2-Amino-4'-fluoroacetophenone hydrochloride

  • Formic acid (or other acylating agent)

  • Sodium formate

Procedure:

  • To a flask containing 2-amino-4'-fluoroacetophenone hydrochloride, add an excess of formic acid.

  • Add sodium formate to the mixture.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated product, 2-formamido-4'-fluoroacetophenone, is collected by filtration, washed with water, and dried.

Step 2c: Cyclodehydration to this compound

Materials:

  • 2-Formamido-4'-fluoroacetophenone

  • Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid)

  • Appropriate solvent (e.g., acetic anhydride if using H₂SO₄)

Procedure (using concentrated H₂SO₄):

  • To a solution of 2-formamido-4'-fluoroacetophenone in acetic anhydride, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 90-100 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Cornforth Synthesis

The Cornforth synthesis typically involves the reaction of a 4-acyl-oxazol-5(4H)-one with a source of the fifth atom of the new oxazole ring. For this compound, a plausible route would involve the preparation of an appropriate 4-(4-fluorobenzoyl)oxazolone. Due to the complexity and the availability of more direct routes for this specific target, a detailed experimental protocol is not provided here. However, this method remains a valuable tool for the synthesis of other substituted oxazoles, particularly when stereochemical control is required.

Signaling Pathways and Reaction Mechanisms

The underlying chemical transformations for the primary synthetic routes are depicted below.

Van Leusen Oxazole Synthesis Mechanism

G Mechanism of the Van Leusen Oxazole Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Elimination TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Base (K3PO4) Base->TosMIC Anion_ref TosMIC Anion Aldehyde 4-Fluorobenzaldehyde Adduct Intermediate Adduct Aldehyde->Adduct Adduct_ref Intermediate Adduct Anion_ref->Aldehyde Oxazoline Oxazoline Intermediate Oxazoline_ref Oxazoline Intermediate Adduct_ref->Oxazoline Product This compound Oxazoline_ref->Product -TosH

Caption: Mechanism of the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis Mechanism

G Mechanism of the Robinson-Gabriel Synthesis cluster_0 Step 1: Protonation & Enolization cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Start 2-Acylamino-ketone Protonated Protonated Ketone Start->Protonated H+ Enol Enol Intermediate Protonated->Enol Enol_ref Enol Intermediate Cyclic Cyclic Intermediate Enol_ref->Cyclic Cyclic_ref Cyclic Intermediate Product This compound Cyclic_ref->Product - H2O

References

Safety Operating Guide

Prudent Disposal of 5-(4-Fluorophenyl)-1,3-oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development who handle specialized compounds like 5-(4-Fluorophenyl)-1,3-oxazole, having clear, actionable disposal procedures is critical. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive protocol based on best practices for similar chemical structures, emphasizing safety, compliance, and logistical planning.

Immediate Safety and Handling Precautions

Given the lack of specific toxicity data for this compound, it is imperative to handle it as a potentially hazardous substance. Structurally similar compounds, including other oxazole derivatives, are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn.
Eye Protection Chemical safety goggles or a face shield are essential to prevent splashes.[2]
Protective Clothing A laboratory coat must be worn at all times.
Respiratory Protection If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator is recommended.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Organic chemical waste should never be disposed of down the drain.[2][3]

  • Waste Identification and Segregation :

    • Clearly label the waste as "Hazardous Waste: this compound".

    • Segregate this waste stream from other chemical wastes to prevent potentially hazardous reactions. Do not mix with acids, bases, or strong oxidizing agents unless compatibility is confirmed.[3]

  • Waste Collection and Containment :

    • Use a designated, leak-proof, and chemically compatible container for collecting waste. The original product container, if empty and in good condition, is a suitable option.

    • The container must be kept tightly closed when not in use.[1]

  • Spill Management : In the event of a spill, adhere to the following procedure:

    • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

    • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.[3]

    • Collect the Waste : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

    • Report the Spill : Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with your institution's protocols.[3]

  • Final Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[3]

    • Follow all institutional and local regulations for waste manifests and record-keeping.[3][4] Waste material must be disposed of in accordance with national and local regulations.[4]

Experimental Protocols

Waste Characterization Protocol

Before disposal, it is crucial to characterize the waste stream containing this compound.

Methodology :

  • Inventory all components : List all chemicals, solvents, and reagents present in the waste container.

  • Estimate concentrations : Quantify the approximate percentage of each component in the mixture.

  • Consult Safety Data Sheets : Review the SDS for each component to identify specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity).

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste Containing This compound fume_hood->waste_gen spill Spill Occurs fume_hood->spill Potential Event container Collect in Labeled, Closed, Compatible Hazardous Waste Container waste_gen->container segregate Segregate from Incompatible Wastes container->segregate ehs_contact Contact Institutional EHS or Licensed Waste Contractor segregate->ehs_contact evacuate Evacuate & Ventilate Area spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect_spill Collect Spill Debris into Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to Supervisor & EHS decontaminate->report_spill report_spill->ehs_contact pickup Arrange for Waste Pickup ehs_contact->pickup documentation Complete Waste Manifest & Records pickup->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for 5-(4-Fluorophenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)-1,3-oxazole. The following procedures for personal protective equipment (PPE) and waste disposal are based on established best practices for handling similar aromatic heterocyclic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety during the handling of this compound. All PPE should be inspected before use.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields.[1]Protects eyes from potential splashes of the chemical or its solutions.[1]
Face shield (in addition to goggles).Recommended when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[2][3]
Hand Protection Nitrile gloves.[1]Provides primary protection against direct skin contact.[1] Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[2]
Body Protection Laboratory coat.[1]Protects skin and personal clothing from contamination.[1] A flame-resistant lab coat is recommended.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]Minimizes the inhalation of any potential dust, vapors, or aerosols.[1] If engineering controls are insufficient, a respirator (e.g., N95) may be required.[2][4]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult Safety Data Sheets (for similar compounds) prep2 Inspect and Don Appropriate PPE prep1->prep2 handle1 Work in a Well-Ventilated Area (e.g., Fume Hood) prep2->handle1 handle2 Avoid Inhalation, Ingestion, and Skin Contact handle1->handle2 handle3 Keep Containers Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Properly Remove and Dispose of Gloves clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: A logical workflow for the safe handling of chemical compounds, from preparation to post-handling cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specialized disposal procedures.[1]

Key Disposal Steps:

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[1] This container must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste streams.[1]

  • Waste Collection: Collect all waste containing this compound, including contaminated items like weighing paper, pipette tips, and gloves, in the designated halogenated waste container.[1]

  • Container Management: Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[1] The container should be stored in a cool, dry, well-ventilated area and away from incompatible materials.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the contents, including "this compound".

  • Arranging Disposal: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Spill Procedures

Spill SizeAction
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1] 3. Carefully collect the absorbent material and spilled substance.[1] 4. Place the collected waste into the designated "Halogenated Organic Waste" container.[1] 5. Decontaminate the spill area.[1]
Large Spill 1. Evacuate the immediate area.[1] 2. Alert your institution's emergency response team and Environmental Health and Safety (EHS) department.[1] 3. Prevent the spill from entering drains.[5][6]

Disposal Decision Pathway

start Chemical Waste Generated (this compound) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No seal_label Securely Seal and Label Container halogenated_container->seal_label non_halogenated_container->seal_label storage Store in Designated Hazardous Waste Area seal_label->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: A decision-making diagram for the proper segregation and disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.